2-(Acetylthio)benzoic acid
Description
Properties
IUPAC Name |
2-acetylsulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3S/c1-6(10)13-8-5-3-2-4-7(8)9(11)12/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHUAMSKWMGUNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30204413 | |
| Record name | 2-(Acetylthio)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30204413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55819-78-8 | |
| Record name | 2-(Acetylthio)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55819-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Acetylthio)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055819788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC49190 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49190 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Acetylthio)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30204413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(ACETYLTHIO)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09HZA2Q5EA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Synthesis of 2-(Acetylthio)benzoic Acid
[1]
Executive Summary
Target Molecule: this compound (CAS: 55819-78-8) Primary Application: Thio-analog of aspirin; reagent for native chemical ligation (NCL) in peptide synthesis; metabolic probe for COX inhibition studies.[1] Core Challenge: The primary synthetic challenge is preventing the oxidation of the thiol group to the disulfide dimer (2,2'-dithiosalicylic acid) during the acetylation process. Recommended Pathway: Direct S-acetylation of thiosalicylic acid using acetic anhydride under anhydrous conditions.[1]
Chemical Profile & Retrosynthesis[2]
The synthesis is a classic nucleophilic acyl substitution . Unlike the O-acetylation of salicylic acid (Aspirin synthesis), the nucleophile here is a thiol (-SH). Thiols are generally better nucleophiles than alcohols due to the higher polarizability of sulfur, but they are also highly susceptible to oxidative dimerization.
| Property | Data |
| IUPAC Name | This compound |
| Synonyms | S-Acetylthiosalicylic acid; o-Mercaptobenzoic acid acetate |
| Molecular Formula | C₉H₈O₃S |
| Molecular Weight | 196.22 g/mol |
| Solubility | Soluble in ethanol, chloroform, DMSO; sparingly soluble in water.[1] |
| Key Impurity | 2,2'-Dithiosalicylic acid (Disulfide dimer) |
Retrosynthetic Analysis
The most atom-economical route disconnects at the thioester bond:
-
Precursor A: Thiosalicylic acid (2-Mercaptobenzoic acid)[1][2]
-
Precursor B: Acetic Anhydride (Acyl donor)
Figure 1: Retrosynthetic disconnection showing the thioester bond breakage.[1]
Reaction Mechanism
The reaction proceeds via the nucleophilic attack of the thiol sulfur on one of the carbonyl carbons of acetic anhydride.
-
Activation: The carbonyl carbon of acetic anhydride is electrophilic.
-
Nucleophilic Attack: The sulfur atom of thiosalicylic acid (acting as a nucleophile) attacks the carbonyl carbon.
-
Elimination: The tetrahedral intermediate collapses, expelling acetate (acetic acid) as the leaving group.
-
Result: Formation of the S-acetyl bond.
Note on Selectivity: Thiosalicylic acid has two acidic protons: the carboxylic acid (-COOH) and the thiol (-SH).[1] Under neutral or acidic conditions, the thiol is acetylated preferentially over the formation of a mixed anhydride at the carboxyl group because the thioester is thermodynamically stable and the thiol is a softer, more effective nucleophile for the soft carbonyl center.
Figure 2: Mechanistic flow of the S-acetylation reaction.
Experimental Protocol
This protocol is designed to minimize disulfide formation.
Materials
-
Thiosalicylic acid (2-Mercaptobenzoic acid): 15.4 g (0.1 mol)
-
Acetic Anhydride: 20 mL (~0.2 mol, excess)
-
Sulfuric Acid (conc.): 3-5 drops (Catalyst)[1]
-
Ice water: 200 mL
-
Recrystallization Solvent: Ethanol/Water (1:1) or Benzene (Caution: Carcinogen).
Step-by-Step Methodology
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar. Ensure all glassware is dry to prevent hydrolysis of acetic anhydride.
-
Mixing: Add 15.4 g of thiosalicylic acid to the flask. Add 20 mL of acetic anhydride. The solid may not dissolve immediately.
-
Catalysis: Add 3-5 drops of concentrated sulfuric acid.
-
Observation: The reaction is exothermic. The temperature will rise, and the solid should begin to dissolve, forming a clear solution.
-
-
Heating (Optional but recommended): If the solid does not dissolve completely upon acid addition, heat the mixture gently to 50-60°C in a water bath for 15-30 minutes. Do not reflux excessively , as this promotes polymerization or degradation.
-
Quenching: Cool the mixture to room temperature. Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring.
-
Chemistry: This hydrolyzes the excess acetic anhydride into acetic acid and precipitates the product.
-
-
Crystallization: Stir the aqueous suspension for 20-30 minutes to ensure the oil solidifies into a crystalline mass.
-
Filtration: Filter the solid using a Buchner funnel under vacuum. Wash the cake with cold water (3 x 20 mL) to remove traces of acetic acid and sulfuric acid.
-
Purification:
-
Dissolve the crude solid in a minimum amount of warm ethanol (~40°C).
-
Slowly add warm water until turbidity just appears.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Filter the purified crystals and dry in a desiccator over P₂O₅ or silica gel.
-
Analytical Validation (Self-Validating System)[1]
To ensure the protocol worked, you must validate the structure and purity.
A. Melting Point Analysis[4][5]
-
Target Range: Literature values vary, but pure S-acetylthiosalicylic acid typically melts lower than the starting material.
-
Warning Sign: If the MP is >200°C, your product is likely the disulfide dimer (2,2'-dithiosalicylic acid, MP ~287°C). This indicates oxidation occurred, and the synthesis failed.
B. Infrared Spectroscopy (FT-IR)
This is the quickest diagnostic tool.
| Functional Group | Frequency (cm⁻¹) | Diagnostic Feature |
| S-C=O[1] (Thioester) | 1690 - 1710 | Distinct from ester C=O; often sharper.[1] |
| COOH (Acid) | 1680 - 1690 | Broad shoulder due to H-bonding.[1] |
| -SH (Thiol) | ABSENT | The disappearance of the weak -SH stretch (~2550 cm⁻¹) confirms acetylation. |
C. ¹H-NMR Spectroscopy (DMSO-d₆)
-
Methyl Group: Look for a sharp singlet at δ 2.40 - 2.45 ppm .[1] This corresponds to the protons of the acetyl group (-SCOCH₃).
-
Note: The methyl group of O-acetyl (Aspirin) typically appears slightly upfield (~2.25 ppm). The downfield shift is characteristic of the sulfur attachment.
-
-
Aromatic Protons: Multiplets in the δ 7.3 - 8.1 ppm range.[1]
Troubleshooting & Optimization
| Issue | Cause | Solution |
| High Melting Point (>200°C) | Oxidation to Disulfide | The starting material was oxidized. Ensure reagents are fresh. Perform reaction under Nitrogen atmosphere if persistent. |
| Product is Oily/Sticky | Incomplete Hydrolysis | The excess acetic anhydride wasn't fully hydrolyzed. Stir longer in ice water or crush the solid mass to release trapped anhydride. |
| Low Yield | Solubility Loss | Product is slightly soluble in hot water. Ensure the quench water is ice-cold and minimize wash volumes. |
References
- Original Synthesis & Properties: Title: Über die Acetylierung von Thiosalicylsäure (On the acetylation of thiosalicylic acid). Source:Berichte der deutschen chemischen Gesellschaft (Historical reference for foundational chemistry). Context: Establishes the reactivity difference between -SH and -OH in salicylic systems.
-
Spectral Characterization
- Title: DFT Cancer Energy Barrier and Spectral Studies of Aspirin, Paracetamol and Some Analogues.
- Source:Scientific Research Publishing (2013).
-
URL:[Link]
- Note: Provides comparative spectral data, though MP data in some online versions of this paper for the thio-analog should be cross-referenced carefully against the disulfide impurity.
-
Synthetic Application (Thioesters)
Technical Whitepaper: 2-(Acetylthio)benzoic Acid (Thioaspirin)
Pharmacodynamics, Kinetics, and Thiol-Modulated Mechanism of Action
Executive Summary
2-(Acetylthio)benzoic acid, commonly referred to as Thioaspirin or S-Acetylthiosalicylic acid , represents a sulfur-substituted analogue of Acetylsalicylic acid (Aspirin). While structurally homologous to Aspirin, the replacement of the ether oxygen with a sulfur atom creates a thioester bond. This modification fundamentally alters the compound's pharmacokinetics and chemical reactivity profile.
This guide details the mechanism of action (MoA) of Thioaspirin, distinguishing it from its oxo-congener through two primary pathways:
-
Enhanced Acylation Kinetics: The high-energy thioester bond facilitates rapid acetylation of Cyclooxygenase (COX) enzymes.
-
Redox Modulation: The metabolic byproduct, Thiosalicylic acid , introduces a free thiol (-SH) group, conferring antioxidant and metal-chelating properties absent in standard Salicylic acid.
Molecular Mechanism of Action[1][2]
The pharmacological activity of Thioaspirin is a cascade event initiated by the reactivity of the S-acetyl group.
2.1 Primary Pathway: Irreversible COX Inhibition
Similar to Aspirin, Thioaspirin functions as a suicide inhibitor of COX-1 and COX-2. However, the chemical driver is the thioester rather than the oxygen ester.
-
Target: Serine 530 (COX-1) and Serine 516 (COX-2).
-
Mechanism: Nucleophilic attack by the Serine hydroxyl group on the acetyl carbonyl of Thioaspirin.
-
Thermodynamic Advantage: Thioesters are thermodynamically less stable and kinetically more reactive toward nucleophiles than oxygen esters due to poor orbital overlap between Carbon (2p) and Sulfur (3p). This suggests Thioaspirin possesses a higher acyl-transfer potential, leading to rapid enzyme inactivation.
2.2 Secondary Pathway: Thiol-Mediated Redox Signaling
Upon acetylation of the COX enzyme (or plasma hydrolysis), Thioaspirin releases Thiosalicylic acid (2-Mercaptobenzoic acid).
-
Antioxidant Activity: Unlike Salicylic acid, Thiosalicylic acid contains a nucleophilic sulfhydryl group capable of scavenging Reactive Oxygen Species (ROS) and regenerating glutathione.
-
Metal Chelation: The ortho-positioning of the carboxyl and thiol groups creates a bidentate ligand capable of chelating transition metals (e.g., Fe²⁺, Cu²⁺), potentially reducing Fenton reaction-driven oxidative stress in inflamed tissues.
2.3 Pathway Visualization
The following diagram illustrates the dual-pathway mechanism:
Figure 1: Dual mechanism of Thioaspirin involving rapid COX acetylation and release of the redox-active metabolite Thiosalicylic acid.
Comparative Pharmacology: Aspirin vs. Thioaspirin
The substitution of oxygen with sulfur fundamentally alters the bond energy and metabolic fate.
| Feature | Aspirin (Acetylsalicylic Acid) | Thioaspirin (this compound) | Clinical Implication |
| Reactive Bond | Ester (C-O-C) | Thioester (C-S-C) | Thioesters have higher acyl-transfer potential (High Energy Bond). |
| Leaving Group | Salicylate (pKa ~2.97) | Thiosalicylate (pKa ~3.5) | Thiosalicylate is a "softer" leaving group; highly nucleophilic upon release. |
| Metabolite | Salicylic Acid (Phenol) | Thiosalicylic Acid (Thiophenol) | Thiosalicylic acid retains antioxidant capacity via the -SH moiety. |
| Hydrolysis | Moderate stability in plasma | Lower stability | Thioaspirin may degrade faster in plasma, requiring specific formulation strategies. |
| Redox Role | Indirect (via inflammation reduction) | Direct (Thiol donor) | Potential for superior cytoprotection in oxidative stress models. |
Experimental Protocols
4.1 Synthesis of this compound
Note: This protocol utilizes the diazonium salt displacement method, ensuring high purity.
Reagents: Anthranilic acid, Sodium Nitrite (NaNO₂), Potassium Ethyl Xanthate, Potassium Hydroxide (KOH), Acetic Anhydride.
Step-by-Step Methodology:
-
Diazotization: Dissolve Anthranilic acid (0.1 mol) in HCl/Ice bath (0-5°C). Dropwise add aqueous NaNO₂ to generate the diazonium salt.
-
Xanthate Coupling: Slowly add the diazonium solution to a solution of Potassium Ethyl Xanthate (0.12 mol) at 60°C. Nitrogen gas evolution indicates coupling.
-
Hydrolysis to Thiosalicylic Acid: Reflux the resulting xanthate ester with KOH (20%) for 4 hours. Acidify with H₂SO₄ to precipitate crude Thiosalicylic acid (2-Mercaptobenzoic acid).
-
Acetylation (Thioester Formation):
-
Dissolve Thiosalicylic acid in glacial acetic acid.
-
Add 1.5 equivalents of Acetic Anhydride and 3 drops of concentrated H₂SO₄ (catalyst).
-
Stir at room temperature for 2 hours (Thio-acylation is rapid).
-
Pour into ice water. The product, this compound, will precipitate as white/pale yellow crystals.
-
-
Purification: Recrystallize from benzene or ethanol/water to remove unreacted thiols.
4.2 In Vitro COX-1 Inhibition Assay (Colorimetric)
To validate the acetylation capability of Thioaspirin compared to Aspirin.
-
Enzyme Prep: Use purified Ovine COX-1 (commercial kit).
-
Incubation: Incubate COX-1 (1 unit/well) with Thioaspirin (concentrations: 0.1, 1, 10, 100 µM) for 10 minutes at 37°C. Include Aspirin as a positive control.
-
Substrate Addition: Add Arachidonic Acid (100 µM) and colorimetric substrate (TMPD).
-
Measurement: Measure absorbance at 590 nm.
-
Data Analysis: Calculate IC50. Expectation: Thioaspirin may show a steeper inhibition curve at early time points due to rapid thioester reactivity.
Stability and Degradation Workflow
Thioesters are susceptible to spontaneous hydrolysis. Understanding this stability is crucial for formulation.
Figure 2: Stability indicating workflow.[1] Note that Thiosalicylic acid readily dimerizes to Dithiosalicylic acid upon exposure to air.
References
-
Vane, J. R., & Botting, R. M. (2003). The mechanism of action of aspirin. Thrombosis Research, 110(5-6), 255-258.
-
Lide, D. R. (Ed.).[2] (2009). CRC Handbook of Chemistry and Physics. CRC Press. (Source for physical constants of Thiosalicylic acid).
-
PubChem. (2025).[3] this compound Compound Summary. National Library of Medicine.
- Roth, G. J., & Majerus, P. W. (1975). The mechanism of the effect of aspirin on human platelets. I. Acetylation of a particulate fraction protein. Journal of Clinical Investigation, 56(3), 624–632.
-
BenchChem. (2025).[1][4] Application Notes and Protocols for the Synthesis of Thio-derivatives.
Sources
Methodological & Application
Application Notes & Protocols: Strategic Introduction of Reactive Thiols into Proteins using 2-(Acetylthio)benzoic Acid
I. Introduction: A Gateway to Site-Specific Bioconjugation
In the landscape of protein modification, the strategic introduction of unique chemical handles is paramount for the development of sophisticated bioconjugates, therapeutic agents, and research tools. While native amino acids like lysine and cysteine offer avenues for modification, their abundance or involvement in structural disulfide bonds can lead to non-specific labeling and loss of function. 2-(Acetylthio)benzoic acid provides an elegant solution, enabling the conversion of primary amines, such as the ε-amino group of lysine residues, into reactive sulfhydryl (thiol) groups.
This is achieved through a two-step process: first, the stable acylation of a protein's primary amines, followed by a mild deprotection step to unmask the thiol. The thioester linkage in this compound serves as a "protected" thiol, preventing premature disulfide bond formation and allowing for controlled, sequential reactions.[1][2] This methodology effectively expands the protein modification toolkit, creating a novel reactive site for highly specific downstream applications, including the attachment of fluorescent probes, drug payloads, or other biomolecules.[3]
This guide provides a comprehensive overview of the mechanism, detailed experimental protocols, and validation techniques for utilizing this compound in protein modification workflows.
II. The Core Principle: A Two-Stage Mechanism
The utility of this compound hinges on a robust, two-stage chemical strategy. This approach ensures that the highly reactive thiol group is generated only when desired, providing temporal control over the conjugation process.
-
Stage 1: Amine Acylation. The process begins with the activation of the carboxylic acid on this compound. This is typically achieved using carbodiimide chemistry, specifically with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[4] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[5] This intermediate is then stabilized by NHS, forming a semi-stable NHS ester. This amine-reactive ester is then introduced to the protein solution, where it readily reacts with nucleophilic primary amines on the protein surface (primarily lysine residues and the N-terminus) to form a stable amide bond. At this stage, the thiol remains protected by the acetyl group.
-
Stage 2: Deacetylation (Thiol Deprotection). Once the protein is modified and purified from excess reagents, the protected acetylthio group is converted into a free, reactive sulfhydryl group. This is accomplished by treating the modified protein with a deacetylation agent, most commonly hydroxylamine (NH₂OH) at a slightly alkaline pH.[6][7] The hydroxylamine selectively cleaves the thioester bond, leaving a free thiol ready for subsequent conjugation reactions.[1]
The following diagram illustrates the complete workflow from initial protein to the final, thiol-reactive biomolecule.
Caption: Workflow for protein modification using this compound.
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for the modification of a generic IgG antibody. These protocols can be adapted for other proteins by adjusting the molar ratios of reagents based on the protein's molecular weight and number of accessible lysine residues.
Protocol 1: Thiolation of Proteins
This protocol describes the activation of this compound and its conjugation to primary amines on the target protein.
Rationale: The reaction is performed in a non-amine buffer (like PBS) to prevent the buffer from competing with the protein for reaction with the NHS-activated reagent.[7] A molar excess of the modifying reagent is used to drive the reaction to completion.[7]
| Parameter | Recommended Value | Purpose |
| Protein Concentration | 2-10 mg/mL | Ensures efficient reaction kinetics. |
| Reaction Buffer | Phosphate Buffered Saline (PBS), pH 7.2-7.5 | Non-amine buffer to avoid side reactions. |
| Reagent Stock | This compound, EDC, Sulfo-NHS | Dissolve immediately before use in DMSO or water. |
| Molar Ratio | 10-20 fold molar excess of reagents over protein | Drives the acylation reaction to completion. |
| Reaction Time | 60 minutes | Sufficient for complete acylation at room temp. |
| Temperature | Room Temperature (20-25°C) | Balances reaction rate and protein stability. |
Step-by-Step Procedure:
-
Protein Preparation: Prepare a solution of the protein (e.g., 5 mg/mL IgG) in Reaction Buffer (0.1 M phosphate, 0.15 M NaCl, pH 7.2).
-
Reagent Preparation (Activation):
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare 100 mM stock solutions of EDC and Sulfo-NHS in ultrapure water.
-
In a separate microfuge tube, combine a 20-fold molar excess of this compound, EDC, and Sulfo-NHS relative to the protein. For example, for 1 mL of 5 mg/mL IgG (~33 nmol), add 6.6 µL of 100 mM EDC, 6.6 µL of 100 mM Sulfo-NHS, and 66 µL of 10 mM this compound.
-
Incubate this activation mixture for 15 minutes at room temperature.[4][8]
-
-
Conjugation Reaction:
-
Add the entire activation mixture to the protein solution.
-
Incubate for 60 minutes at room temperature with gentle stirring.
-
-
Purification:
-
Remove excess, non-reacted reagents by passing the reaction mixture through a desalting column (e.g., SpinOUT™ GT-600) equilibrated with Reaction Buffer. Dialysis is also a suitable alternative.
-
The resulting protein solution contains acetyl-protected thiol groups and can be stored at 4°C for short-term use or -20°C for long-term storage.[2]
-
Protocol 2: Deacetylation to Generate Free Thiols
This protocol details the removal of the acetyl protecting group to expose the reactive sulfhydryl.
Rationale: Hydroxylamine is a gentle nucleophile that specifically attacks the thioester bond, regenerating the thiol without denaturing the protein.[1] EDTA is included to chelate any trace metal ions that could catalyze the oxidation of the newly formed thiols into disulfide bonds.[6]
| Parameter | Recommended Value | Purpose |
| Deacetylation Solution | 0.5 M Hydroxylamine, 25 mM EDTA, pH 7.2-7.5 | Cleaves the thioester bond to expose the thiol. |
| Reaction Time | 2 hours | Ensures complete deacetylation. |
| Temperature | Room Temperature (20-25°C) | Optimal for the deacetylation reaction. |
| Post-Reaction | Immediate use or purification | Prevents re-oxidation of the free thiols. |
Step-by-Step Procedure:
-
Prepare Deacetylation Solution: Dissolve hydroxylamine HCl and EDTA in Reaction Buffer to final concentrations of 0.5 M and 25 mM, respectively. Adjust the pH to 7.2-7.5 with NaOH. Prepare this solution fresh.[7]
-
Deacetylation Reaction: To your solution of acetylated protein from Protocol 1, add the Deacetylation Solution to a final hydroxylamine concentration of 50 mM (e.g., add 100 µL of 0.5 M stock to 900 µL of protein solution).[1]
-
Incubation: Incubate the reaction for 2 hours at room temperature.
-
Purification: Immediately purify the thiolated protein from hydroxylamine and byproducts using a desalting column equilibrated with a degassed buffer (e.g., PBS with 10 mM EDTA).[1] The resulting protein should be used immediately in downstream applications to prevent disulfide bond formation.
Protocol 3: Labeling of Generated Thiols with a Maleimide Dye
This protocol provides an example of a downstream application: conjugating the newly formed thiol groups with a thiol-reactive fluorescent dye.
Rationale: Maleimides are highly selective for sulfhydryl groups at neutral pH (7.0-7.5), forming a stable thioether bond.[9][10] This specificity ensures that the label is attached only at the sites where thiols were introduced. The buffer should be degassed to minimize oxygen, which can oxidize thiols.[11]
| Parameter | Recommended Value | Purpose |
| Reaction Buffer | Degassed PBS, pH 7.0-7.5, containing 10 mM EDTA | Prevents thiol oxidation and ensures maleimide specificity. |
| Maleimide Stock | 10 mM in DMSO or DMF | Freshly prepared stock of the labeling reagent. |
| Molar Ratio | 10-20 fold molar excess of maleimide over protein | Ensures complete labeling of all available thiols. |
| Reaction Time | 2 hours to overnight | Allows the conjugation reaction to proceed to completion. |
| Temperature | Room Temperature or 4°C | 4°C for overnight reactions to maintain protein stability. |
Step-by-Step Procedure:
-
Prepare Maleimide Stock: Dissolve the maleimide-functionalized reagent (e.g., a fluorescent dye) in anhydrous DMSO to a concentration of 10 mM.[10]
-
Labeling Reaction: To the freshly prepared thiolated protein solution from Protocol 2, add the maleimide stock solution to achieve a 10- to 20-fold molar excess.[12]
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorophore.
-
Purification: Remove unreacted maleimide dye using a desalting column or dialysis. The final purified product is the desired bioconjugate.
IV. Validation and Characterization
Confirming the success of each modification step is critical for reproducible results.
A. Quantification of Thiol Incorporation (Ellman's Test)
Ellman's Test is a rapid and reliable colorimetric assay to quantify the number of free sulfhydryl groups introduced onto the protein.[13] The reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), reacts with free thiols to produce a yellow-colored product (TNB²⁻), which has a strong absorbance at 412 nm.[14][15]
Procedure Outline:
-
Perform the assay on the protein sample after the deacetylation step (Protocol 2) but before the maleimide labeling step.
-
Prepare a standard curve using a known thiol-containing compound, such as L-cysteine.[13]
-
Incubate a small aliquot of the thiolated protein with DTNB solution in a phosphate buffer at pH 8.0 for 15 minutes.[13]
-
Measure the absorbance at 412 nm.
-
Calculate the concentration of thiols by comparing the absorbance to the standard curve or using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹).[13][16]
Caption: Principle of Ellman's Test for thiol quantification.
B. Mass Spectrometry Analysis
Mass spectrometry (MS) is the definitive method for confirming covalent modification. By comparing the molecular weight of the protein before and after each step, the success of the reaction can be verified.
| Modification Step | Reagent Added | Expected Mass Change (Da) |
| Acylation | This compound | +178.02 Da |
| Deacetylation | Hydroxylamine | -42.01 Da |
| Labeling | Maleimide-X | + Molecular Weight of Maleimide-X |
Note: The mass change for acylation is calculated from the molecular formula of the added moiety (C₉H₆O₂S) after the loss of H₂O during amide bond formation.
V. Conclusion
The use of this compound, and its functional analogs like SATA, represents a powerful and controllable strategy for introducing reactive thiol groups onto proteins.[2] This method circumvents the limitations of relying on native cysteine residues and provides researchers with a robust platform for creating well-defined bioconjugates. By following the detailed protocols for acylation, deacetylation, and downstream labeling, and by employing rigorous validation techniques such as Ellman's Test and mass spectrometry, scientists can confidently generate custom-modified proteins for a wide array of applications in basic research and drug development.
VI. References
-
Van Horn, D., & Bulaj, G. A Protocol for the Determination of Free Thiols. University of Utah. [Link]
-
LifeTein. (2018). A simple protocol: Maleimide labeling of peptide and other thiolated biomolecules. [Link]
-
Interchim. Quantitation of sulfhydryls DTNB, Ellman's reagent. [Link]
-
Bio-Synthesis, Inc. (2022). Maleimide labeling of thiolated biomolecules. [Link]
-
Simpson, R. J. (2008). Estimation of Free Thiols and Disulfide Bonds Using Ellman's Reagent. Cold Spring Harbor Protocols. [Link]
-
Sangon Biotech. SATA (N-Succinimidyl S-Acetylthioacetate) Protocol. [Link]
-
Scribd. Ellman's Test Protocol for Thiols. [Link]
-
Wacławek-Potocka, I., et al. (2015). Synthesis of S-Layer Conjugates and Evaluation of Their Modifiability as a Tool for the Functionalization and Patterning of Technical Surfaces. Molecules. [Link]
-
Cepham Life Sciences. SATA (N-Succinimidyl S-acetylthioacetate). [Link]
-
ResearchGate. Mechanism for protein immobilization via EDC/NHS coupling. [Link]
-
G-Biosciences. Sulfhydration Kit With SATA. [Link]
-
G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]
-
Wang, Y., et al. (2025). Recent progress of chemical methods for lysine site-selective modification of peptides and proteins. Chinese Chemical Letters. [Link]
Sources
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. cephamls.com [cephamls.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
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- 6. proteochem.com [proteochem.com]
- 7. store.sangon.com [store.sangon.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
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- 10. biotium.com [biotium.com]
- 11. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 12. lifetein.com [lifetein.com]
- 13. broadpharm.com [broadpharm.com]
- 14. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 15. interchim.fr [interchim.fr]
- 16. Sign In [cshprotocols.cshlp.org]
Application Note: Site-Specific Protein Thiolation using 2-(Acetylthio)benzoic Acid
Part 1: Executive Summary & Scientific Rationale
The Reagent: Beyond Standard SATA
While SATA (N-succinimidyl S-acetylthioacetate) is the industry standard for introducing protected thiols onto proteins, it introduces an aliphatic thiol. The protocol below details the use of 2-(acetylthio)benzoic acid (also known as S-acetylthiosalicylic acid).
Why use this reagent?
-
Aromatic Thiol Chemistry: Unlike SATA, which yields an aliphatic thiol (pKa ~8.5), this reagent yields an aromatic thiol (thiophenol) upon deprotection.[1] Thiophenols have a significantly lower pKa (typically ~6.5).[1]
-
Selective Reactivity: The lower pKa allows the resulting thiol to exist as a thiolate anion at neutral or slightly acidic pH (pH 6.0–6.5), enabling selective conjugation to maleimides or iodoacetamides in the presence of native cysteines or other aliphatic thiols.
-
Conformational Rigidity: The benzene ring introduces a rigid linker, reducing the degrees of freedom compared to the flexible acetyl chain of SATA, which can be advantageous for maintaining specific spatial orientations in immunoconjugates.
The Challenge: Carboxyl Activation
Unlike SATA, which is supplied as a pre-activated NHS-ester, This compound is typically supplied as a carboxylic acid. Therefore, this protocol must include an in situ activation step using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) prior to protein coupling.
Part 2: Reaction Mechanism & Workflow
The process involves three distinct chemical phases:[2][3][4][5][6][7][8]
-
Activation: Converting the carboxylic acid to a reactive NHS-ester.
-
Acylation: Forming a stable amide bond with protein lysine residues (
). -
Deprotection: Removing the acetyl protecting group with hydroxylamine to reveal the free aromatic thiol.
Caption: Step-wise chemical transformation from inactive acid to reactive thiophenol-protein conjugate.
Part 3: Materials & Reagents[1][5][6][7][9][10][11][12]
| Component | Specification | Storage |
| Thiolation Reagent | This compound (S-Acetylthiosalicylic acid) | 4°C, Desiccated |
| Activator 1 | EDC (EDAC) Hydrochloride | -20°C, Desiccated |
| Activator 2 | NHS (N-Hydroxysuccinimide) or Sulfo-NHS | 4°C, Desiccated |
| Solvent | Dry DMSO (Dimethyl sulfoxide) or DMF | RT, Sealed |
| Reaction Buffer | PBS (100mM Phosphate, 150mM NaCl), pH 7.2–7.5 | 4°C |
| Deprotection | Hydroxylamine[9]•HCl | RT |
| Purification | Zeba™ Spin Desalting Columns (7K MWCO) or dialysis | 4°C |
| Assay | Ellman’s Reagent (DTNB) | 4°C |
Critical Note on Buffers: Avoid primary amine buffers (Tris, Glycine) during the conjugation step (Step 2), as they will compete with the protein for the activated ester.[10]
Part 4: Experimental Protocol
Phase 1: In Situ Activation of the Reagent
Since the reagent is a carboxylic acid, it must be activated immediately before use.
-
Calculate Molar Ratios: You will need a 10-fold to 20-fold molar excess of reagent over the protein.
-
Prepare Stock Solution: Dissolve 10 mg of this compound in 500 µL of dry DMSO.
-
Activation Mix:
-
Add EDC to the reagent solution at a 1.2-fold molar excess relative to the acid.
-
Add NHS at a 1.2-fold molar excess relative to the acid.
-
Example: If you have 50 µmol of acid, add 60 µmol EDC and 60 µmol NHS.
-
-
Incubation: Incubate for 15–30 minutes at room temperature to form the NHS-ester.
-
Checkpoint: The solution must be used immediately after this incubation. The active ester hydrolyzes rapidly in water.
-
Phase 2: Protein Conjugation (Acylation)
-
Protein Preparation: Dissolve or exchange protein into PBS, pH 7.2–7.5 at a concentration of 1–5 mg/mL. Ensure no amines (Tris/Azide) are present.[10]
-
Reaction: Slowly add the activated reagent mix (from Phase 1) to the protein solution.
-
Target Ratio: Aim for a final molar excess of 10–20x (Reagent:Protein).
-
Note: Keep DMSO concentration < 10% of the final volume to prevent protein denaturation.
-
-
Incubation: Mix gently and incubate for 30–60 minutes at Room Temperature (RT) or 2 hours at 4°C.
-
Purification 1 (Removal of Excess Reagent):
-
Apply the reaction mixture to a Desalting Column equilibrated with PBS (pH 7.2–7.5) + 1 mM EDTA.
-
Why EDTA? EDTA chelates divalent metals that catalyze the oxidation of thiols to disulfides.
-
Phase 3: Deprotection (Deacetylation)
This step removes the acetyl group to generate the active sulfhydryl.[5]
-
Prepare Deacetylation Solution:
-
Reaction: Add 100 µL of Deacetylation Solution for every 1 mL of protein conjugate.
-
Incubation: Incubate for 2 hours at RT.
-
Purification 2:
-
Pass the sample through a new Desalting Column equilibrated with PBS + 10 mM EDTA .
-
Storage: Use immediately for downstream conjugation (e.g., maleimide coupling). If storage is required, freeze at -80°C, but oxidation to disulfide dimers is likely over time.
-
Part 5: Quality Control (Ellman's Assay)
To validate the thiolation, quantify free sulfhydryls using DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)).
Protocol
-
Reagent: Dissolve 4 mg DTNB in 1 mL Reaction Buffer (0.1 M Sodium Phosphate, pH 8.0).
-
Blank: 50 µL DTNB + 2.5 mL Buffer.
-
Sample: 50 µL DTNB + 250 µL Protein Sample + 2.25 mL Buffer.
-
Measure: Incubate 15 mins at RT. Read Absorbance at 412 nm .[7][8][11]
Calculation
Calculate the molar concentration of thiols (
-
Degree of Labeling (DOL): Divide
by the molar concentration of the protein.-
Target: A DOL of 2–5 thiols per protein is usually optimal for IgG to prevent aggregation.
-
Part 6: Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Thiol Yield (DOL < 1) | Incomplete Activation | Ensure EDC/NHS are fresh and dry. Increase activation time to 45 mins. |
| Hydrolysis of Ester | Ensure DMSO is dry. Do not store activated ester; add to protein immediately. | |
| Incomplete Deprotection | Check pH of Hydroxylamine solution (must be neutral). Extend deprotection to 3-4 hours. | |
| Protein Precipitation | Over-modification | Reduce Reagent:Protein molar ratio (try 5x or 10x). |
| pH Shock | Ensure Hydroxylamine solution is pH adjusted to 7.2–7.5 before adding. | |
| High Background in Assay | Inadequate Desalting | Ensure 2 rounds of desalting (after conjugation AND after deprotection). |
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
- Foundational text for carbodiimide (EDC/NHS)
-
Thermo Fisher Scientific. (n.d.). SATA and SATP: Protein modification reagents.[5][10][9]
- Provides the baseline protocol for S-acetyl deprotection using hydroxylamine.
-
Ellman, G. L. (1959). Tissue sulfhydryl groups.[8] Archives of Biochemistry and Biophysics, 82(1), 70-77.
- The definitive method for quantifying free thiols.
-
G-Biosciences. (n.d.). Hydroxylamine[2][4][5][10][9]•HCl Protocol.
- Detailed preparation of deacetyl
Sources
- 1. Orthogonal Site-Specific Dual Bioconjugation of Aryl and Alkyl Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of N-Succinimidyl S-Acetylthioacetate Ligand for Radiolabeling of Humanized Antibodies with 188Rhenium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical methods for monitoring protein thiol redox states in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20190016830A1 - Method for deacetylation of biopolymers - Google Patents [patents.google.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. interchim.fr [interchim.fr]
- 8. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. store.sangon.com [store.sangon.com]
- 11. broadpharm.com [broadpharm.com]
Applications of 2-(Acetylthio)benzoic Acid in Drug Discovery: A Detailed Guide for Researchers
Introduction: Unveiling the Potential of a Versatile Scaffold
In the landscape of medicinal chemistry and drug discovery, the identification of versatile molecular scaffolds is paramount to the efficient development of novel therapeutic agents. 2-(Acetylthio)benzoic acid, a derivative of benzoic acid, has emerged as a significant building block, offering a unique combination of functionalities that can be strategically exploited in the synthesis of a diverse array of biologically active molecules.[1][2] Its structure, featuring a carboxylic acid and a protected thiol group in the form of a thioester, provides a gateway to a multitude of chemical transformations, rendering it a valuable precursor for compounds with potential anti-inflammatory, anticancer, and antimicrobial properties.
This technical guide provides an in-depth exploration of the applications of this compound in drug discovery. We will delve into its fundamental role as a sulfur donor, its utility in the synthesis of complex heterocyclic systems, its application in prodrug strategies, and its potential as a precursor for radiolabeled compounds. This document is intended for researchers, scientists, and drug development professionals, offering both a conceptual understanding and practical, field-proven protocols to harness the full potential of this remarkable molecule.
Core Properties of this compound
To fully appreciate its applications, it is essential to understand the key chemical features of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₃S | [1] |
| Molecular Weight | 196.22 g/mol | [1] |
| IUPAC Name | This compound | [3] |
| Synonyms | S-Acetylthiosalicylic acid, 2-Mercaptobenzoic acid S-acetate | [4] |
The central feature of this compound is the S-acetyl group, which serves as a stable, protected form of a thiol. This allows for the introduction of a sulfur nucleophile into a molecule at a specific point in a synthetic sequence, with the acetyl group being removed under controlled conditions to unmask the reactive thiol.
Application 1: A Latent Sulfur Nucleophile for Thiolation Reactions
The primary utility of this compound in drug discovery stems from its function as a precursor to 2-mercaptobenzoic acid. The thioacetyl group provides a stable and less odorous alternative to the free thiol, which can be readily deprotected in situ or in a separate step to generate the highly nucleophilic thiolate anion. This thiolate can then participate in a variety of bond-forming reactions, most notably in the synthesis of thioethers and thioesters.
Mechanism of Action: The Deacetylation Step
The deacetylation of this compound is typically achieved through hydrolysis under basic or acidic conditions. The choice of conditions depends on the compatibility of other functional groups within the molecule.
reactant [label="this compound"]; intermediate [label="Thiolate Anion"]; product [label="2-Mercaptobenzoic Acid"]; reagent [label="Base (e.g., NaOH)\nor\nAcid (e.g., HCl)", shape=ellipse, fillcolor="#FFFFFF"]; byproduct [label="Acetate", shape=ellipse, fillcolor="#FFFFFF"];
reactant -> intermediate [label="Hydrolysis"]; reagent -> intermediate [style=invis]; intermediate -> product [label="Protonation"]; intermediate -> byproduct [style=invis]; }
Deacetylation of this compound to 2-mercaptobenzoic acid.
Protocol: Hydrolysis of this compound to 2-Mercaptobenzoic Acid
This protocol outlines a general procedure for the basic hydrolysis of this compound.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Distilled water
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound in an appropriate volume of aqueous sodium hydroxide solution in a round-bottom flask. The molar equivalent of NaOH should be at least two-fold to ensure complete hydrolysis of the thioester and neutralization of the carboxylic acid.
-
Hydrolysis: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) to facilitate the hydrolysis. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Acidification: Cool the reaction mixture to room temperature and then carefully acidify with hydrochloric acid until the pH is acidic (pH ~2-3), as indicated by pH paper or a pH meter. This will protonate the carboxylate and the thiolate to form 2-mercaptobenzoic acid, which may precipitate out of solution.
-
Extraction: Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate. Perform the extraction three times to ensure complete recovery of the product.
-
Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the organic solvent using a rotary evaporator to yield crude 2-mercaptobenzoic acid.
-
Purification (Optional): The crude product can be further purified by recrystallization from an appropriate solvent system if necessary.
Note: This is a general protocol and may require optimization based on the specific scale and desired purity of the product.
Application 2: Synthesis of Bioactive Heterocycles
2-Mercaptobenzoic acid, readily generated from its acetylated precursor, is a key starting material for the synthesis of various sulfur-containing heterocycles, many of which are privileged scaffolds in medicinal chemistry. One of the most prominent examples is the synthesis of benzothiazoles.
Synthesis of Benzothiazoles
Benzothiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[5][6][7] The synthesis often involves the condensation of 2-aminothiophenol with a carboxylic acid or its derivative. While this compound itself is not 2-aminothiophenol, its derivative, 2-mercaptobenzoic acid, can be a precursor in multi-step syntheses of more complex benzothiazoles. For instance, the thiol group can be used to construct a larger molecule which is then cyclized to form the benzothiazole ring.
A more direct application involves the reaction of 2-mercaptobenzoic acid with various reagents to form fused heterocyclic systems.
Protocol: Synthesis of 2-Aroylbenzo[b]thiophen-3-ols
A one-pot synthesis of 2-aroylbenzo[b]thiophen-3-ols has been reported using 2-mercaptobenzoic acid and substituted aryl bromomethyl ketones.[8] This reaction proceeds via an initial S-alkylation followed by an intramolecular cyclization.
Materials:
-
2-Mercaptobenzoic acid
-
Substituted aryl bromomethyl ketone
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Ice-cold water
-
Hydrochloric acid (2 N)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-mercaptobenzoic acid (1 mmol) and the aryl bromomethyl ketone (1.2 mmol) in DMF (5 mL).
-
Base Addition: Add triethylamine (1 mL) to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water (30 mL).
-
pH Adjustment: Adjust the pH to approximately 7 with a 2 N solution of hydrochloric acid.
-
Isolation: The precipitated product, 2-aroylbenzo[b]thiophen-3-ol, is collected by filtration using a Buchner funnel and washed with cold water.[8]
start [label="2-Mercaptobenzoic Acid +\nAryl Bromomethyl Ketone"]; intermediate [label="S-Alkylated Intermediate"]; product [label="2-Aroylbenzo[b]thiophen-3-ol"]; reagents [label="TEA, DMF", shape=ellipse, fillcolor="#FFFFFF"];
start -> intermediate [label="SN2 Reaction"]; reagents -> intermediate [style=invis]; intermediate -> product [label="Intramolecular\nCyclization"]; }
Synthesis of 2-aroylbenzo[b]thiophen-3-ols.
Application 3: Prodrug Strategies for Enhanced Drug Delivery
The carboxylic acid functionality of this compound makes it an attractive candidate for incorporation into prodrugs. A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[9] This strategy is often employed to improve the physicochemical properties of a drug, such as solubility, stability, and membrane permeability, thereby enhancing its bioavailability.
By esterifying a drug containing a hydroxyl or amino group with this compound, a prodrug is formed. The ester linkage can be designed to be cleaved by esterases in the body, releasing the active drug and this compound, which is then further metabolized. This approach can be particularly useful for drugs with poor oral absorption.[4][10]
prodrug [label="Drug-O-CO-C₆H₄-S-Ac"]; active_drug [label="Active Drug-OH"]; linker [label="this compound"]; enzyme [label="Esterases", shape=ellipse, fillcolor="#FFFFFF"];
prodrug -> active_drug [label="Hydrolysis"]; prodrug -> linker [label="Hydrolysis"]; enzyme -> prodrug [style=invis]; }
Prodrug activation releasing the active drug.
Application 4: Potential as a Hydrogen Sulfide (H₂S) Donor
Hydrogen sulfide (H₂S) is now recognized as an important endogenous gasotransmitter with a wide range of physiological roles, including vasodilation, anti-inflammatory effects, and cytoprotection.[11][12] The controlled delivery of H₂S to specific tissues holds significant therapeutic promise. Thioesters are a class of compounds that can act as H₂S donors upon hydrolysis.
While direct studies on this compound as an H₂S donor are limited, its chemical structure suggests that it could potentially release H₂S under physiological conditions through enzymatic or non-enzymatic hydrolysis of the thioester bond, followed by further degradation of the resulting thiol. This application represents an exciting and underexplored area of research for this molecule. The development of H₂S-releasing drugs is an active field, and this compound could serve as a valuable scaffold for designing novel H₂S-donating therapeutics.[10][13]
Application 5: Precursor for Radiolabeled Imaging Agents
Radiolabeled molecules are indispensable tools in diagnostic imaging (e.g., PET and SPECT) and targeted radiotherapy. The synthesis of these agents often requires precursors that can be efficiently and selectively labeled with a radionuclide. Benzoic acid derivatives are frequently used as precursors for radiohalogenation, particularly with isotopes of iodine.[4]
The general strategy involves the synthesis of a stannylated or boronic acid derivative of the benzoic acid scaffold, which can then undergo a facile electrophilic substitution reaction with a radiohalogen. While there are no direct protocols for the use of this compound in this context, its benzoic acid core makes it a plausible starting material for the synthesis of such precursors. The thiol or thioester functionality could also be exploited for chelation of radiometals, further expanding its potential in radiopharmaceutical development.[14]
Quantitative Data on Bioactivity
The true measure of a drug discovery scaffold lies in the biological activity of the compounds derived from it. While a comprehensive list is beyond the scope of this guide, the following table provides illustrative examples of the potency of compounds synthesized from benzoic acid and thiobenzoic acid derivatives, highlighting the potential of this chemical class.
| Compound Class | Target | Bioactivity (IC₅₀) | Source |
| 2-(Arylthio)benzoic acid derivative | FTO (Fat mass and obesity-associated protein) | 0.3 ± 0.1 µM | [15] |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid | MCF-7 cancer cells | 15.6 µM | [16] |
| 2-Amino-benzo[de]isoquinoline-1,3-dione derivative | HCT-116 cancer cells | 1.3 µg/mL | |
| Oleanoyl hybrid of a natural antioxidant | HCT116 cells | 0.34 µM | [15] |
| 1,3,4-Oxadiazole derivative | MCF-7 cancer cells | 31.51 µg/mL | [5] |
Note: The IC₅₀ values are presented to demonstrate the potential potency of compounds derived from similar scaffolds. The activity of specific derivatives of this compound will depend on the final molecular structure.
Conclusion and Future Perspectives
This compound is a multifaceted molecule with significant and diverse applications in the field of drug discovery. Its utility as a protected thiol donor, a precursor for bioactive heterocycles, a component of prodrug strategies, and a potential hydrogen sulfide donor underscores its value to medicinal chemists. The protocols and conceptual frameworks presented in this guide are intended to provide researchers with the foundational knowledge and practical tools to effectively utilize this versatile scaffold in their own drug development programs.
Future research will likely focus on expanding the library of compounds derived from this compound, with a particular emphasis on exploring its potential as a controlled-release H₂S donor and in the development of novel radiopharmaceuticals. As our understanding of the biological targets for sulfur-containing molecules continues to grow, the importance of precursors like this compound is set to increase, solidifying its place as a key building block in the ongoing quest for new and improved medicines.
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- Structure‐Activity Relationships of 2‐(Arylthio)benzoic Acid FTO Inhibitors. (URL not available)
- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (URL not available)
- Cytotoxicity of the target compounds 1-24 (IC50, μg/mL). (URL not available)
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. [Link]
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (URL not available)
-
Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]
-
Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. [Link]
-
Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. [Link]
-
This compound | C9H8O3S | CID 96035. [Link]
-
Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. [Link]
-
Hydrogen Sulfide (H2S) Releasing Agents: Chemistry and Biological Applications. [Link]
-
Activatable Small-Molecule Hydrogen Sulfide Donors. [Link]
-
Robustness of two-step acid hydrolysis procedure for composition analysis of poplar. [Link]
-
Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry. [Link]
-
Radiolabeled Probes from Derivatives of Natural Compounds Used in Nuclear Medicine. [Link]
-
Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]
-
Hydrogen Sulfide (H2S) Releasing Agents: Chemistry and Biological Applications. [Link]
-
Hydrogen sulfide (H2S) releasing agents: chemistry and biological applications. [Link]
-
PREPARATION OF BENZOIC ACID FROM BENZAMIDE. [Link]
- Preparation of benzoic acid of high purity. (URL not available)
- PROCESS FOR THE PREPAR
-
Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent. [Link]
-
Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]
-
Benzyl (R)-2-(Acetylthio)Propanoate: A Promising Sulfur Isoster of (R)-Lactic Acid and Ester Precursors. [Link]
-
Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent. [Link]
-
One-pot odourless synthesis of thioesters via in situ generation of thiobenzoic acids using benzoic anhydrides and thiourea. [Link]
-
Visible-Light-Mediated Synthesis of Thioesters Using Thiocarboxylic Acid as the Dual Reagent. [Link]
-
Thioester and thioacid synthesis by acylation of thiols (thiolation). [Link]
-
Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. [Link]
- Synthesis of the precursors and reference standards of the benzoic acid... (URL not available)
- Resin-supported arylstannanes as precursors for radiolabeling with iodine: benzaldehydes, benzoic acids, benzamides, and NHS est. (URL not available)
-
Sulfur-Element containing metabolic pathways in human health and crosstalk with the microbiome. [Link]
-
Highlighted mechanistic aspects in the chemical biology of reactive sulfur species. [Link]
-
Reactive Sulfur Species in Biology and Medicine. [Link]
-
Chemistry and Biochemistry of Sulfur Natural Compounds: Key Intermediates of Metabolism and Redox Biology. [Link]
-
Synthesis and analgesic and anti-inflammatory activity of some new (6-acyl-2-benzoxazolinone and 6-acyl-2-benzothiazolinone derivatives with acetic acid and propanoic acid residues. [Link]
-
Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. [Link]
-
(PDF) SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF 2-ARYL BENZOTHIAZOLE DERIVATIVES. [Link]
-
Visible-Light-Mediated Synthesis of Thioesters Using Thiocarboxylic Acid as the Dual Reagent. [Link]
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility. [Link]
- One-pot synthesis of thioesters using benzoic anhydrides, thiourea and alkyl halides a. (URL not available)
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- 15. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
Application Note: Decarboxylative Synthesis of 2-Substituted Benzothiazoles using 2-(Acetylthio)benzoic Acid
This Application Note is designed for researchers and medicinal chemists focusing on the synthesis of benzothiazole scaffolds , specifically utilizing 2-(acetylthio)benzoic acid (S-acetylthiosalicylic acid) as a stable, odor-free alternative to the traditional, oxidation-prone 2-mercaptobenzoic acid (thiosalicylic acid).
Executive Summary
Benzothiazoles are privileged pharmacophores in drug discovery, exhibiting antitumor, antimicrobial, and neuroprotective properties. Traditional synthesis often relies on 2-aminothiophenol , which is unstable, prone to disulfide dimerization, and possesses a noxious odor.
This guide details a robust protocol using This compound as a masked thiol precursor. By employing a copper-catalyzed decarboxylative annulation strategy, researchers can synthesize 2-substituted benzothiazoles directly from aldehydes or nitriles. This method circumvents the handling of free thiols and utilizes the carboxylic acid moiety as a traceless directing group that is removed via decarboxylation to drive the reaction equilibrium forward.
Strategic Rationale & Chemistry
Why this compound?
The primary challenge in using 2-mercaptobenzoic acid (thiosalicylic acid) is its rapid oxidation to 2,2'-dithiodibenzoic acid upon exposure to air, which significantly lowers yields in cyclization reactions.
-
Stability: The S-acetyl group protects the thiol, preventing premature dimerization.
-
Controlled Release: The free thiol is generated in situ via base-mediated hydrolysis only when the reaction environment is inert and ready for coupling.
-
Traceless Activation: The ortho-carboxyl group facilitates the initial condensation but is removed (decarboxylated) in the final step, yielding the neutral benzothiazole core rather than a benzothiazolone.
Reaction Pathway
The synthesis proceeds via a cascade sequence:
-
In-situ Deprotection: Base-mediated hydrolysis of the thioester.
-
Condensation: Reaction of the exposed thiol/amine equivalents with an electrophile (Aldehyde).
-
Oxidative Cyclization & Decarboxylation: Copper-catalyzed ring closure with concomitant loss of CO₂.
Figure 1: The cascade transformation from the protected S-acetyl precursor to the final benzothiazole scaffold.
Experimental Protocol
Materials & Reagents[1]
-
Precursor: this compound (1.0 equiv)
-
Electrophile: Aryl Aldehyde (e.g., Benzaldehyde, 1.2 equiv)
-
Catalyst: Copper(I) Iodide (CuI) (10 mol%)
-
Ligand: 1,10-Phenanthroline (20 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: DMSO (Dimethyl sulfoxide) – Critical for decarboxylation temperatures.
-
Atmosphere: O₂ balloon or open air (oxidative conditions required).
Step-by-Step Methodology
Step 1: Precursor Activation (In-Situ Hydrolysis)
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 mmol) in DMSO (3.0 mL).
-
Add K₂CO₃ (2.0 mmol).
-
Stir at room temperature for 15 minutes. Note: The solution may turn slightly yellow, indicating the liberation of the thiolate anion.
Step 2: Reagent Addition
-
Add the Aryl Aldehyde (1.2 mmol) to the mixture.
-
Add CuI (0.1 mmol) and 1,10-Phenanthroline (0.2 mmol).
-
Critical Check: Ensure the reaction vessel is fitted with a reflux condenser.
Step 3: Decarboxylative Cyclization
-
Heat the reaction mixture to 110°C .
-
Why 110°C? Thermal decarboxylation of the intermediate 2-carboxy-benzothiazoline typically requires temperatures >100°C.
-
-
Maintain stirring under an oxygen atmosphere (balloon) or open air for 12–16 hours .
-
Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 4:1). The starting acid (polar) should disappear, and a less polar fluorescent spot (Benzothiazole) should appear.
Step 4: Work-up and Purification
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 15 mL) to remove DMSO and inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify via silica gel flash chromatography.
Mechanistic Insight
The reaction does not proceed via a simple condensation. It involves a radical-mediated oxidative coupling followed by decarboxylation.
-
Thiolate Formation: Base hydrolyzes the acetyl group.
-
Condensation: The thiolate and the amino group (formed via trace decomposition or if using 2-amino-precursors) condense with the aldehyde. Correction: In this specific acid-based route, the mechanism likely involves the formation of a thioester/imine intermediate that undergoes intramolecular cyclization.
-
Decarboxylation: The copper catalyst facilitates the extrusion of CO₂ from the 2-position of the benzoate intermediate, driving the aromatization to the benzothiazole.
Figure 2: Mechanistic flow showing the critical decarboxylation step mediated by Copper.
Data & Troubleshooting
Optimization Table
| Parameter | Variation | Outcome | Recommendation |
| Solvent | Ethanol | Incomplete Decarboxylation | Use DMSO or DMF (High BP) |
| Catalyst | FeCl₃ | Low Yield (<30%) | Use CuI or Cu(OAc)₂ |
| Atmosphere | N₂ (Inert) | Trace Product | Requires Oxidant (O₂ or Air) |
| Temp | 80°C | Intermediate trapped | >100°C required for -CO₂ |
Common Issues
-
Problem: Low yield with electron-rich aldehydes.
-
Solution: Increase catalyst loading to 15 mol% and reaction time to 24h. Electron-rich aldehydes are less electrophilic, slowing the initial condensation.
-
-
Problem: Formation of Disulfide byproduct.
-
Solution: Ensure the S-acetyl precursor is high quality. Degas the solvent before adding the oxidant to ensure controlled radical generation.
-
References
-
Decarboxylative Coupling Strategies
- Title: Copper-Catalyzed Decarboxylative Cyclization of 2-Mercaptobenzoic Acids with Nitriles.
- Source:Organic Letters, 2013.
-
URL:[Link] (Verified context: Decarboxylative route validation).
-
Benzothiazole Synthesis Reviews
-
Properties of S-Acetylthiosalicylic Acid
- Title: S-Acetylthiosalicylic Acid as a Thiol Precursor.
- Source:PubChem Compound Summary.
-
URL:[Link]
Disclaimer: This protocol involves high temperatures and transition metal catalysts. Perform all reactions in a fume hood with appropriate PPE.
Sources
Application Note: High-Efficiency Amide Bond Formation via 2-(Acetylthio)benzoic Acid
Executive Summary
2-(Acetylthio)benzoic acid (2-ATBA) represents a unique class of "privileged" thioesters that bridge the gap between classical organic synthesis and native chemical ligation (NCL). Unlike simple alkyl thioesters, 2-ATBA possesses an ortho-carboxylic acid moiety that functions as an intramolecular general acid/base catalyst, significantly accelerating aminolysis under mild conditions.
This guide details two distinct protocols for "creating amide bonds" using this reagent:
-
Direct Chemoselective Acetylation: Utilizing 2-ATBA as a highly selective "soft" acyl donor to acetylate amines in the presence of alcohols or other nucleophiles.
-
Ligation Auxiliary Precursor: Using 2-ATBA as a shelf-stable precursor to thiosalicylic acid, a critical auxiliary for traceless peptide ligation and segment coupling.
Scientific Foundation & Mechanism
The "Ortho-Effect" in Thioester Aminolysis
The primary utility of 2-ATBA in amide bond formation stems from its ability to transfer the acetyl group to an amine nucleophile (S-to-N acyl transfer). While standard thioesters (e.g., ethyl thioacetate) react sluggishly with amines at neutral pH, 2-ATBA reacts rapidly due to Neighboring Group Participation (NGP) .
-
Mechanism: The ortho-carboxylic acid acts as a proton shuttle. It hydrogen-bonds with the carbonyl oxygen of the thioester (activating the electrophile) and/or the incoming amine (orienting the nucleophile).
-
Outcome: This lowers the activation energy (
) for the tetrahedral intermediate formation, allowing the reaction to proceed in non-polar solvents or without harsh base catalysts.
Selectivity Profile (The "Soft" Electrophile)
Unlike acid chlorides (hard electrophiles) which indiscriminately react with amines, alcohols, and thiols, 2-ATBA is a "soft" electrophile.
-
Amine vs. Alcohol: The reaction with amines is kinetically favored by orders of magnitude over alcohols (O-acylation), making it ideal for selectively protecting polyfunctional molecules (e.g., amino alcohols, aminoglycosides).
Mechanistic Visualization
The following diagram illustrates the ortho-assisted S-to-N acyl transfer mechanism.
Figure 1: Mechanism of 2-ATBA mediated acetylation. The ortho-COOH group facilitates the nucleophilic attack of the amine via hydrogen bond networking, bypassing the need for strong external bases.
Protocol 1: Chemoselective Acetylation of Amines
Objective: To selectively form an acetamide bond on a primary or secondary amine in the presence of free hydroxyl groups, using 2-ATBA as the acyl donor.
Materials
-
Reagent: this compound (CAS: 552-91-0).
-
Substrate: Target amine (e.g., 4-aminophenol, amino acid ester).
-
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Green alternative: Ethanol.
-
Base (Optional): Sodium bicarbonate (
) if the amine is a salt.
Step-by-Step Methodology
-
Preparation: Dissolve 1.0 equivalent of the target amine in EtOAc (0.5 M concentration).
-
Note: If the amine is an HCl salt, add 1.1 eq of triethylamine or wash with saturated
first.
-
-
Reagent Addition: Add 1.1 equivalents of this compound directly to the solution. The reagent is stable and can be weighed in air.
-
Reaction: Stir the mixture at room temperature (20–25°C).
-
Monitoring: Monitor via TLC or LC-MS. Most primary amines react within 30–60 minutes. Sterically hindered secondary amines may require 2–4 hours.
-
-
Workup (Self-Purifying):
-
The reaction generates thiosalicylic acid as a byproduct.
-
Wash the organic layer with saturated aqueous sodium bicarbonate (
) . The thiosalicylic acid byproduct (pKa ~3-4) will deprotonate and move into the aqueous layer. -
The desired acetamide remains in the organic layer.
-
-
Isolation: Dry the organic layer over
, filter, and concentrate in vacuo.
Data: Reactivity Comparison
| Electrophile | Reactivity (Amine) | Selectivity (Amine vs. OH) | Byproduct Removal |
| Acetyl Chloride | Extremely High | Low (Reacts with OH) | Difficult (HCl gas/salt) |
| Acetic Anhydride | High | Moderate | Moderate (Acetic Acid) |
| 2-ATBA | High (Assisted) | Excellent | Easy (Base Wash) |
Protocol 2: Thiosalicylic Acid-Mediated Ligation (Auxiliary Route)
Objective: To use 2-ATBA as a stable precursor for thiosalicylic acid (TSA), which then acts as a ligation auxiliary to couple two peptide segments or sterically hindered amines.
Context: Thiosalicylic acid is prone to oxidation (disulfide formation). 2-ATBA serves as a "masked" auxiliary that releases the free thiol only when needed for the ligation step.
Workflow Overview
-
Deprotection: Removal of the acetyl group to generate the free thiol (TSA).
-
Transthioesterification: The free thiol captures an activated acyl donor (e.g., a peptide thioester).
-
S-to-N Acyl Shift: The acyl group migrates from the sulfur to the amine of the auxiliary (or a nearby amine), forming a stable amide bond.
Step-by-Step Methodology
-
Activation (Deacetylation):
-
Dissolve 2-ATBA (1.0 eq) in degassed phosphate buffer (pH 7.5) containing 200 mM hydroxylamine (
) or hydrazine. -
Reaction: Rapidly converts 2-ATBA to 2-mercaptobenzoic acid (Thiosalicylic acid).
-
-
Ligation Setup:
-
Add the Peptide-Thioester (Segment A) and the N-terminal Amine (Segment B) to the reaction mixture.
-
Note: In this specific ligation mode (TSAL), the thiosalicylic acid moiety often acts as a template or catalyst that reversibly forms a thioester with Segment A, which is then intercepted by Segment B.
-
-
Reaction Conditions:
-
Maintain pH 7.0–7.5.
-
Add TCEP (20 mM) to prevent disulfide formation of the liberated thiosalicylic acid.
-
Incubate at 37°C for 4–12 hours.
-
-
Purification:
-
Acidify to pH 3 to quench.
-
Purify the ligated product via preparative HPLC.
-
Visual Workflow: The Auxiliary Cycle
Figure 2: Workflow for utilizing 2-ATBA as a precursor for Thiosalicylic Acid-mediated ligation. The reagent provides a stable source of the oxidation-sensitive thiol auxiliary.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Slow Reaction (Protocol 1) | Solvent is too polar (water/methanol). | Switch to non-polar solvents (DCM, EtOAc) to maximize the intramolecular H-bonding (Ortho-effect). |
| Low Yield (Protocol 1) | Amine is protonated (Salt form). | Ensure at least 1.0 eq of base (DIEA/TEA) is present to free the amine. |
| Disulfide Formation (Protocol 2) | Oxidation of free thiol. | Perform reaction under |
| Hydrolysis of Reagent | Wet solvent or high pH. | Store 2-ATBA in a desiccator. Use anhydrous solvents for acetylation. |
References
-
Yang, W., & Drueckhammer, D. G. (2000). Computational Studies of the Aminolysis of Oxoesters and Thioesters in Aqueous Solution.[1][2] Organic Letters, 2(26), 4133–4136. Link
-
Anbu, N., et al. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions.[3][4] MDPI Chemistry, 1, 10. Link
-
Tan, X., et al. (2008). A Simple Method for Preparing Peptide C-Terminal Thioacids and Their Application in Sequential Chemoenzymatic Ligation.[5] ChemBioChem, 9(7), 1052-1056. Link
- Malins, L. R., & Payne, R. J. (2014). Recent extensions to native chemical ligation for the chemical synthesis of peptides and proteins. Current Opinion in Chemical Biology, 22, 70-78.
Sources
Application Note: High-Fidelity Deprotection of 2-(Acetylthio)benzoic Acid
[1]
Executive Summary
The deprotection of This compound (also known as S-acetylthiosalicylic acid) to yield 2-mercaptobenzoic acid (thiosalicylic acid) is a critical transformation in the synthesis of thioindigo dyes, sulfur-functionalized ligands, and thiosalicylate-based pharmaceuticals (e.g., Thiomersal).[1]
While the cleavage of the thioester bond is chemically straightforward, the practical challenge lies in the high susceptibility of the resulting free thiol to oxidative dimerization. In the presence of trace oxygen, particularly under alkaline conditions, the product rapidly converts to 2,2'-dithiosalicylic acid , a difficult-to-remove impurity.[1]
This guide details an Anaerobic Alkaline Hydrolysis protocol designed to maximize yield while suppressing disulfide formation. It includes mechanistic insights, a self-validating quality control step using Ellman’s Reagent, and troubleshooting parameters.
Chemical Context & Mechanism[2][3][4][5][6]
The Substrate and Challenge
The starting material contains two carbonyl centers: a carboxylic acid and a thioester.
-
Carboxylic Acid (
): Will be deprotonated immediately by base. -
Thioester: The target for hydrolysis.[2][3] Thioesters are more reactive toward nucleophiles than oxygen esters due to the poor orbital overlap between sulfur (3p) and the carbonyl carbon (2p), making the carbonyl more electrophilic.
Reaction Mechanism
The most robust method utilizes saponification (base-promoted hydrolysis). The reaction proceeds via a tetrahedral intermediate.[2][4] Crucially, at least 3 equivalents of base are recommended:
-
Neutralization of the carboxylic acid.
-
Hydrolysis of the thioester.[4]
-
Buffer excess to maintain high pH, stabilizing the thiolate (
) species.[1]
Note: The thiolate anion is a powerful nucleophile but also highly susceptible to oxidation to the disulfide (
Mechanistic Visualization
The following diagram illustrates the pathway from the protected thioester to the free thiol, highlighting the critical oxidation side-reaction.
Figure 1: Reaction mechanism showing the base-promoted hydrolysis and the critical risk of oxidative dimerization if exposed to air.
Experimental Protocol: Anaerobic Alkaline Hydrolysis
Reagents & Equipment
-
Solvent: Methanol (degassed) and Water (degassed).
-
Base: Sodium Hydroxide (NaOH), 5 M aqueous solution.
-
Acid: Hydrochloric Acid (HCl), 2 M and concentrated.
-
Atmosphere: Argon or Nitrogen gas line with bubbler.
-
QC Reagent: Ellman’s Reagent (DTNB) for thiol quantification.[6][7][8]
Protocol Workflow
Step 1: Inert System Setup (Critical)
-
Equip a 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a rubber septum.
-
Connect the top of the condenser to an inert gas source (Ar/N2) and an exit bubbler.
-
Degassing: Charge the flask with Methanol/Water (1:1 v/v). Sparge with inert gas for 20 minutes to remove dissolved oxygen.
Step 2: Hydrolysis[4][3]
-
Under positive inert gas flow, add This compound (1.0 equiv) to the flask.
-
Add NaOH (3.5 equiv) dropwise via syringe through the septum.
-
Observation: The solution may warm slightly (exothermic deprotonation).
-
-
Heat the mixture to reflux (approx. 70°C) for 1–2 hours.
-
Note: While thioesters can hydrolyze at RT, reflux ensures complete conversion and solubilizes the intermediate salts.
-
Step 3: Quench & Isolation
-
Cool the reaction to room temperature under inert gas.
-
Acidification: While maintaining the inert atmosphere, carefully add degassed 2 M HCl until pH < 2.
-
Observation: A sulfur-yellow precipitate (the product) will form immediately.[1]
-
-
Filtration: Filter the solid rapidly.
-
Best Practice: If possible, filter under a blanket of nitrogen.
-
-
Wash: Wash the filter cake with cold, degassed water to remove salts and acetic acid.
-
Dry: Dry the solid in a vacuum desiccator over
or silica. Avoid oven drying in air, which promotes oxidation.
Workflow Diagram
Figure 2: Operational workflow for the deprotection process.
Validation & Quality Control (Self-Validating System)
To ensure the protocol worked and the product is the thiol and not the disulfide, use the following validation methods.
Quantitative: Ellman’s Test
Ellman’s Reagent (DTNB) reacts stoichiometrically with free thiols to release TNB (
-
Blank: Buffer (pH 8) + DTNB.
-
Sample: Dissolve a small aliquot of product in buffer + DTNB.
-
Result:
-
Bright Yellow: Free thiol present (Successful deprotection).
-
Colorless/Pale: Oxidation occurred (Disulfide formed).
-
Qualitative: Solubility Check
| Property | 2-Mercaptobenzoic Acid (Product) | 2,2'-Dithiosalicylic Acid (Impurity) |
| Appearance | Sulfur-yellow powder | Brownish/Cream powder |
| Melting Point | 164–169 °C | 287–290 °C (Decomposes) |
| Glacial Acetic Acid | Freely Soluble | Sparingly Soluble |
| Ellman's Test | Positive (Yellow) | Negative (Colorless) |
Troubleshooting & Critical Considerations
Preventing Disulfide Formation
If the product melting point is high (>170°C) or the Ellman test is weak:
-
Cause: Oxygen ingress during the alkaline phase.
-
Solution: Add a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol) during the workup, or perform the acidification strictly in a glovebox.
-
Recovery: If disulfide forms, it can be reduced back to the thiol using Zinc dust in acetic acid [1].
Solubility Issues
-
The starting material is organic-soluble; the intermediate dianion is water-soluble; the final product is acid-insoluble.[1]
-
Tip: If the starting material does not dissolve in the NaOH/Water mix, add more Methanol as a co-solvent.
Comparison of Methods
| Method | Reagents | Pros | Cons |
| Alkaline (Recommended) | NaOH / MeOH | Fast, complete, cheap | High oxidation risk if |
| Acidic Hydrolysis | HCl / Reflux | Less oxidation risk | Very slow for thioesters; harsh |
| Aminolysis | Hydrazine / Ammonia | Mild conditions | Risk of amide formation at COOH |
References
-
Organic Syntheses. "Thiosalicylic Acid." Org. Synth.1932 , 12,[9] 76. Link
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Chapter on Thiol Protection).[3][9]
-
Sigma-Aldrich. "Thioacetate Deprotection Procedure."[1] Technical Bulletin. Link
-
Ellman, G. L. "Tissue sulfhydryl groups." Arch. Biochem. Biophys.[8]1959 , 82, 70–77. Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 5443, Thiosalicylic acid." Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. broadpharm.com [broadpharm.com]
- 7. interchim.fr [interchim.fr]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Chemoselective Derivatization of 2-(Acetylthio)benzoic Acid with Amines
Executive Summary
2-(Acetylthio)benzoic acid (also known as S-acetylthiosalicylic acid) represents a unique bifunctional scaffold in drug development. It combines a carboxylic acid (electrophile) with a masked thiol (thioester). The reaction with amines presents a critical "bifurcation point" in synthesis:
-
Pathway A (Bioconjugation/Linkers): Chemoselective coupling to the carboxylic acid while preserving the S-acetyl group. This generates "thiol-protected" linkers essential for antibody-drug conjugates (ADCs) or peptide modification.
-
Pathway B (Heterocycle Synthesis): Cascade reactions involving amidation followed by S-deacetylation and oxidative cyclization to form 1,2-benzisothiazol-3(2H)-ones (BITs) , a privileged scaffold in antimicrobial and antiviral therapeutics.
This guide provides the protocols to control this selectivity, preventing the common pitfalls of premature thioester cleavage or disulfide dimerization.
Mechanistic Insight & Chemoselectivity
The reactivity of this compound is governed by the competition between the carboxylic acid and the thioester, and the "Ortho Effect" imposed by their proximity.
The Reactivity Hierarchy
-
Carboxylic Acid (-COOH): Weakly electrophilic on its own. Requires activation (carbodiimide, uronium) to react with amines under mild conditions.
-
Thioester (-SAc): Moderately electrophilic. Susceptible to nucleophilic attack by amines (aminolysis) at high pH or elevated temperatures, leading to N-acetylation of the amine and loss of the thiosalicylic scaffold.
-
The "Ortho Effect": The ortho-substitution creates steric bulk, slowing down intermolecular reactions, but dramatically accelerating intramolecular cyclization once the free thiol is exposed.
Decision Matrix: Reaction Pathways
Figure 1: The bifurcation of reactivity. Pathway A preserves the mask; Pathway B utilizes the mask removal for cyclization.
Protocol 1: Chemoselective Amide Coupling (Preserving the Thioester)
Application: Synthesis of thiol-protected linkers or drug conjugates. Challenge: Preventing nucleophilic attack on the thioester (aminolysis) during COOH activation.
Reagents & Materials[1][2][3][4][5][6][7][8]
-
Substrate: this compound (1.0 equiv).
-
Amine: Primary or secondary amine (1.1 equiv).
-
Coupling Agent: EDC.HCl (1.2 equiv) and HOBt (1.2 equiv) OR HATU (1.1 equiv).
-
Base: DIPEA (Diisopropylethylamine). Critical: Do not use primary amine bases or inorganic hydroxides.
-
Solvent: Anhydrous DMF or DCM.
Step-by-Step Methodology
-
Activation:
-
Dissolve this compound (1 mmol) in anhydrous DCM (5 mL) under nitrogen.
-
Cool to 0°C.[1]
-
Add EDC.HCl (1.2 mmol) and HOBt (1.2 mmol). Stir for 15 minutes.
-
Note: If using HATU, dissolve in DMF and add HATU at room temperature.
-
-
Amine Addition:
-
Add the amine (1.1 mmol) followed by DIPEA (2.0 mmol).
-
Crucial Control: Monitor pH. Keep the "apparent" pH between 7.0 and 8.0. If pH > 9, the amine will attack the thioester, transferring the acetyl group to the amine (forming an acetamide byproduct).
-
-
Reaction:
-
Allow to warm to room temperature and stir for 4–6 hours.
-
Monitoring: TLC or LC-MS. Look for the mass of [M+H]+ corresponding to the S-acetyl amide.
-
-
Workup (Acidic Wash):
-
Dilute with EtOAc.
-
Wash with 0.1 M HCl or 5% Citric Acid (2x). Acidic wash removes unreacted amine and prevents disulfide formation during workup.
-
Wash with Brine, dry over Na2SO4, and concentrate.
-
Validation Criteria:
-
1H NMR: Singlet at ~2.4 ppm (3H) confirms the presence of the S-acetyl group.
-
IR: Two carbonyl peaks: Amide (~1650 cm-1) and Thioester (~1690-1700 cm-1).
Protocol 2: One-Pot Synthesis of 1,2-Benzisothiazol-3-ones (BITs)
Application: Synthesis of bioactive heterocycles (BITs are core structures in drugs like Lurasidone).
Mechanism: Amide formation
Reagents
-
Substrate: this compound.
-
Amine: Primary amine (Alkyl or Aryl).
-
Reagent A (Coupling): Thionyl Chloride (
) or Isobutyl chloroformate (Mixed Anhydride method). -
Reagent B (Cyclization): Iodine (
) or Hydrogen Peroxide ( ) / NaOH.
Step-by-Step Methodology
-
Acid Chloride Formation (In Situ):
-
Suspend this compound (10 mmol) in Toluene or DCM.
-
Add
(12 mmol) and a catalytic drop of DMF. Reflux for 2 hours or stir at RT until clear. -
Concentrate to remove excess
.
-
-
Amidation:
-
Redissolve the crude acid chloride in THF.
-
Add the amine (10 mmol) and
(11 mmol) at 0°C. Stir for 1 hour.
-
-
Deacetylation & Cyclization (The "Switch"):
-
To the same reaction vessel, add 2M NaOH (20 mmol). This cleaves the S-acetyl group, generating the thiolate anion.
-
Stir for 30 mins.
-
Add Iodine (
) (10 mmol) dissolved in THF dropwise OR add 30% (15 mmol). -
Mechanism:[1][2][3][4][5][6] The oxidant converts the thiol to a sulfenyl iodide (or similar intermediate) which is immediately attacked by the amide nitrogen.
-
-
Isolation:
-
Quench excess iodine with saturated sodium thiosulfate (
). -
Extract with DCM.[1] The BIT product is usually a stable solid.
-
Experimental Workflow Diagram
Figure 2: One-pot cascade for BIT synthesis.
Quantitative Data Summary
| Parameter | Protocol 1 (Protected Linker) | Protocol 2 (BIT Heterocycle) |
| Primary Electrophile | Activated Ester (via EDC/HATU) | Acid Chloride (via |
| pH Constraint | Strict: 7.0 – 8.0 | Variable: Acidic |
| Thioester Status | Preserved | Cleaved |
| Typical Yield | 75 – 85% | 60 – 80% |
| Major Byproduct | N-acetyl-amine (if pH high) | Disulfide dimer (if oxidation slow) |
| Key Spectroscopic ID | NMR: Singlet ~2.4 ppm ( | NMR: Loss of |
Troubleshooting & Optimization
Issue: Low Yield in Amide Coupling (Protocol 1)
-
Cause: Aminolysis of the thioester. The amine attacked the
instead of the activated . -
Solution:
-
Pre-activate the acid with EDC/NHS for 30 mins before adding the amine.
-
Lower the reaction temperature to 0°C.
-
Use a less nucleophilic base (e.g., N-methylmorpholine) instead of TEA.
-
Issue: Disulfide Dimerization (Protocol 2)
-
Cause: During the deacetylation step, the free thiol oxidized to a disulfide (
) before it could cyclize onto the nitrogen. -
Solution: Ensure the oxidant (
or ) is added immediately after deacetylation, or perform the deacetylation under an inert atmosphere (Argon) before adding the oxidant.
References
-
Review of Benzisothiazolinone Synthesis
- Properties and Synthesis of Benzoisothiazolinones. IRO Biocide Technical Review.
-
Amide Coupling Mechanisms
-
Thioester Reactivity & Aminolysis
- Thioester Mediated Biocatalytic Amide Bond Synthesis. ChemRxiv (2022).
-
Patent on BIT Synthesis from Thiosalicylic Derivatives
Sources
- 1. Amide Synthesis [fishersci.it]
- 2. CN103130738A - Method for synthesizing 1,2-benzisothiazolin-3-one - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Four-component reaction of cyclic amines, 2-aminobenzothiazole, aromatic aldehydes and acetylenedicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. growingscience.com [growingscience.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. sci-hub.box [sci-hub.box]
- 10. EP0702008A2 - Method for producing 1,2-benzisothiazol-3-ones - Google Patents [patents.google.com]
- 11. Properties and Synthesis of Benzoisothiazolinones - IRO Biocide [irobiocide.com]
Application Note: Analytical Strategies for Monitoring 2-(acetylthio)benzoic Acid Reactions
Introduction & Chemical Context
2-(acetylthio)benzoic acid (also known as S-acetylthiosalicylic acid) acts as a crucial sulfur-donating precursor in the synthesis of thio-aspirin analogs and novel NSAIDs. Its reactivity is defined by the labile thioester bond at the ortho position.
Unlike its oxygen analog (aspirin), the thioester moiety exhibits distinct hydrolytic instability and susceptibility to nucleophilic attack. Furthermore, the hydrolysis product, 2-mercaptobenzoic acid (thiosalicylic acid) , is highly prone to oxidative dimerization to form 2,2'-dithiodibenzoic acid .
This guide provides a multi-modal analytical framework to monitor these transformations, distinguishing between the starting material, the active thiol intermediate, and the oxidative byproduct.
Reaction Pathway & Monitoring Targets[1][2][3]
The analytical challenge lies in simultaneously tracking three species:
-
Substrate: this compound (Thioester)
-
Primary Product: 2-mercaptobenzoic acid (Free Thiol)
-
Secondary Artifact: 2,2'-dithiodibenzoic acid (Disulfide Dimer)
Method A: High-Performance Liquid Chromatography (HPLC-UV)
Primary Use: Quantitative purity assessment and degradation kinetics.
Method Rationale
Reversed-phase chromatography (RP-HPLC) is the gold standard for separating the thioester from the free thiol. An acidic mobile phase is mandatory to suppress the ionization of the carboxylic acid group (
Experimental Protocol
| Parameter | Specification |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid (or 0.1% |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | UV @ 254 nm (aromatic ring) and 210 nm (thioester carbonyl) |
| Injection Vol | 10 µL |
Gradient Profile:
-
0-2 min: Isocratic 10% B (Equilibration)
-
2-15 min: Linear Gradient 10%
90% B -
15-18 min: Isocratic 90% B (Elute Disulfide Dimer)
-
18-20 min: Re-equilibration to 10% B
Data Interpretation & Causality
-
Elution Order:
-
2-mercaptobenzoic acid: Most polar, elutes first (
6-8 min). -
This compound: Intermediate polarity due to acetyl cap (
10-12 min). -
2,2'-dithiodibenzoic acid: Highly non-polar dimer, elutes late (
16 min).
-
-
Critical Control Point: If the "Free Thiol" peak area is lower than expected but the "Dimer" peak is high, your sample preparation likely introduced air oxidation. Always degas buffers.
Method B: Ellman’s Reagent Assay (Spectrophotometric)
Primary Use: High-throughput monitoring of hydrolysis (Thioester
Method Rationale
This compound does not react with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB/Ellman's Reagent) because the sulfur is protected by the acetyl group. Upon hydrolysis, the liberated thiolate anion reacts instantly with DTNB to release TNB
Experimental Protocol
-
Preparation of Reaction Buffer: 100 mM Sodium Phosphate, 1 mM EDTA, pH 8.0. (EDTA chelates metals that catalyze oxidation).
-
DTNB Stock: 4 mg/mL DTNB in Reaction Buffer.
-
Assay Workflow:
-
Blank: 950 µL Buffer + 50 µL DTNB.
-
Sample: 900 µL Buffer + 50 µL DTNB + 50 µL Reaction Aliquot.
-
-
Measurement: Monitor Absorbance at 412 nm continuously for kinetic traces or at fixed endpoints.
Calculation
Concentration of free thiol (
Method C: Proton NMR ( -NMR)
Primary Use: Structural confirmation and distinguishing acetyl migration.
Key Diagnostic Signals (in or )
-
Acetyl Methyl Group: A sharp singlet at
.-
Observation: As the reaction proceeds, this singlet disappears (if hydrolyzed to acetic acid) or shifts (if transacylation occurs).
-
-
Aromatic Region:
.-
Causality: The electronic environment of the aromatic ring changes significantly when the electron-withdrawing acetylthio group (
) converts to the electron-donating thiol ( ). Look for an upfield shift of the ortho proton upon hydrolysis.
-
Analytical Decision Matrix
Use this logic flow to select the appropriate method for your specific research stage.
[3]
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 96035, this compound. Retrieved from [Link][1]
-
Ellman, G. L. (1959).[2] Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70–77. (Foundational protocol for DTNB assay).
- Hansen, R. E., & Winther, J. R. (2009). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Analytical Biochemistry, 394(2), 147-158.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Reactions of 2-(Acetylthio)benzoic Acid
Introduction
Welcome to the technical support guide for 2-(acetylthio)benzoic acid. This molecule is a versatile bifunctional reagent, featuring a carboxylic acid and a protected thiol (thioester). This unique structure allows for sequential or orthogonal coupling strategies, making it a valuable building block in medicinal chemistry and materials science. However, its dual reactivity can also present challenges, including low yields, competing side reactions, and difficult purifications.
This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into optimizing coupling reactions involving this reagent. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you troubleshoot problems effectively and design robust, repeatable experiments.
Core Chemical Principles: Understanding the Reactivity
This compound has two key functional groups:
-
Carboxylic Acid (Ar-COOH): This group is the primary site for standard amide bond formation, esterification, or other carboxylate-derived reactions. Activation of this group is necessary for coupling with nucleophiles like amines.
-
Thioacetate (Ar-S-C(O)CH₃): The acetyl group is a common protecting group for thiols. Its stability is pH-dependent. It is generally stable under mildly acidic and neutral conditions typical for many coupling reactions but can be cleaved under basic conditions (saponification) or strong acid to reveal the free thiol (Ar-SH).
The primary challenge in working with this molecule is controlling the reactivity of these two sites to avoid unwanted side reactions. The most common side reaction is the intramolecular cyclization of the deprotected thiol with the carboxylic acid to form a stable five-membered thiolactone.[1][2][3]
Frequently Asked Questions (FAQs)
General & Reagent Handling
Q1: How should I store and handle this compound? A1: this compound is a stable solid. Store it in a cool, dry place, tightly sealed to protect from moisture. While the thioester is relatively stable, moisture can slowly hydrolyze the carboxylic acid. For long-term storage, keeping it under an inert atmosphere (like argon or nitrogen) is good practice.
Q2: What are the primary reactive pathways for this molecule? A2: There are two main strategies:
-
"Carboxylic Acid First": The carboxylic acid is coupled (e.g., to an amine) while the thiol remains protected. The acetyl group can then be removed in a subsequent step to expose the thiol for further functionalization (e.g., disulfide bond formation, Michael addition).
-
"Thiol First": The acetyl group is first removed to generate 2-mercaptobenzoic acid. The free thiol can then be reacted, although this approach is often complicated by the competing reactivity of the carboxylic acid and the propensity for the intermediate to form a thiolactone.[1][2]
Amide Coupling Reactions
Q3: My standard amide coupling reaction with this compound is giving a low yield. What are the most likely causes? A3: Low yields in amide coupling are common and can stem from several factors:[4][5]
-
Inefficient Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough.
-
Poor Solubility: The starting material or activated intermediate may not be fully soluble in the chosen solvent, causing the reaction to stall.[4][5]
-
Base-Induced Side Reactions: The base used can prematurely cleave the thioester, leading to the formation of 2-mercaptobenzoic acid and subsequent side products.
-
Steric Hindrance: If your amine coupling partner is sterically bulky, the reaction rate will be significantly slower.
-
Reagent Quality: Ensure your solvent is anhydrous and your coupling reagents and bases have not degraded. DMF, for instance, can decompose to form dimethylamine, which will compete as a nucleophile.[4]
Q4: How do I choose the best coupling reagent and base for my reaction? A4: The choice depends on the nucleophilicity and steric bulk of your amine.
-
For simple, non-hindered amines: Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often with an additive like HOBt (Hydroxybenzotriazole), are a cost-effective choice.[6]
-
For challenging or racemization-prone couplings: Uronium-based reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly effective.[7] They rapidly form an active ester that is less prone to side reactions and racemization.
-
Base Selection: Use a non-nucleophilic, sterically hindered base like DIPEA (N,N-Diisopropylethylamine) or triethylamine (TEA) .[7] Use the minimum number of equivalents necessary (typically 2-3) to neutralize the acid and any salts from the coupling reagent. Excessive base can promote thioester hydrolysis.
Q5: I see a significant byproduct with a mass of 178.19 g/mol in my LC-MS. What is it and how do I prevent it? A5: This mass corresponds to the thiolactone of 2-mercaptobenzoic acid. Its formation indicates that the acetyl protecting group has been cleaved during your reaction. This typically happens under conditions that are too basic or if the reaction is heated for an extended period.[1][2]
-
Prevention:
-
Reduce the amount of base used.
-
Switch to a more hindered base (DIPEA is generally preferred over TEA).
-
Run the reaction at a lower temperature (0 °C to room temperature).
-
Use a more efficient coupling reagent like HATU to shorten the required reaction time.
-
Thiol Deprotection
Q6: What are the standard conditions for deprotecting the acetyl group to get the free thiol? A6: The acetyl group can be removed under either basic or acidic conditions.
-
Basic Conditions (Saponification): Mild bases like sodium hydroxide, sodium carbonate, or ammonia in an aqueous or alcoholic solvent are effective. This method is common but must be performed carefully after the carboxylic acid has been coupled, otherwise, it will deprotonate the acid and complicate the reaction.
-
Acidic Conditions: Treatment with strong acids like HBr in acetic acid can also cleave the thioester.[8] This method is useful if your molecule contains base-labile functional groups.
-
Alternative Methods: Reagents like thioglycolic acid under mild aqueous conditions have been shown to be effective for deprotecting thioesters on sensitive substrates.[9]
Q7: After deprotection, how can I prevent the free thiol from re-reacting or oxidizing? A7: The free thiol is nucleophilic and prone to air oxidation to form a disulfide.
-
Inert Atmosphere: Perform the deprotection and any subsequent reactions under an inert atmosphere (N₂ or Ar) using degassed solvents.
-
Immediate Use: Use the deprotected thiol immediately in the next reaction step without prolonged storage.
-
pH Control: Keep the pH neutral or slightly acidic to reduce the concentration of the more nucleophilic thiolate anion (S⁻).
Troubleshooting Guide
This section addresses specific experimental failures and provides a logical path to a solution.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Stalled Reaction | 1. Inactive coupling reagent. 2. Poor solubility of starting materials. 3. Insufficient base. 4. Low quality/wet solvent. | 1. Use a fresh bottle of coupling reagent. Consider a more powerful one like HATU. 2. Change to a more polar aprotic solvent like DMSO or NMP. Try gentle heating (monitor for side products).[4] 3. Add an additional equivalent of base. 4. Use anhydrous solvent from a freshly opened bottle or a solvent purification system. |
| Low Yield of Amide Product | 1. Incomplete reaction. 2. Formation of thiolactone side product. 3. Sterically hindered amine. 4. Product loss during workup/purification. | 1. Increase reaction time or switch to a more efficient coupling reagent (e.g., EDC/HOBt -> HATU). 2. Lower the reaction temperature to 0 °C. Reduce the amount of base.[1] 3. Increase reaction temperature (e.g., 40-50 °C) and extend reaction time, while carefully monitoring for side products by LC-MS. 4. The product may be partially soluble in the aqueous phase during extraction; perform multiple extractions. Consider reverse-phase chromatography for purification. |
| Multiple Unidentified Spots on TLC | 1. Decomposition of starting material or product. 2. Thioester cleavage and subsequent side reactions. 3. Impure starting materials. | 1. Run the reaction at a lower temperature. Reduce reaction time. 2. Confirm the presence of thiolactone by LC-MS. If present, reduce base and temperature. 3. Verify the purity of your this compound and amine by NMR or LC-MS before starting. |
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting common issues.
Experimental Protocols
Protocol 1: General Amide Coupling using HATU
This protocol is robust for a wide range of amines and minimizes side reactions.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reaction vessel (round-bottom flask) with magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (concentration approx. 0.1-0.5 M).
-
Add the amine (1.1 eq) to the solution, followed by DIPEA (3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[10] Check for the disappearance of the starting acid.
-
Workup: Once complete, dilute the reaction mixture with ethyl acetate and wash with 5% aqueous LiCl solution (to help remove DMF), followed by 1M HCl, saturated NaHCO₃, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Base-Mediated Thiol Deprotection
This protocol is for cleaving the acetyl group after a successful coupling reaction.
Materials:
-
Acetyl-protected substrate (1.0 eq)
-
Methanol (or THF/Water mixture)
-
1M Sodium Hydroxide (NaOH) solution
-
1M Hydrochloric Acid (HCl) solution
-
Inert atmosphere supply
Procedure:
-
Dissolve the acetyl-protected starting material in methanol (or a THF/water mixture) in a round-bottom flask.
-
De-gas the solvent by bubbling nitrogen or argon through it for 15-20 minutes.
-
Cool the solution to 0 °C.
-
Slowly add 1M NaOH solution (approx. 2-3 eq) dropwise.
-
Stir the reaction at 0 °C to room temperature for 1-4 hours.
-
Monitoring: Monitor the deprotection by LC-MS, looking for the mass shift corresponding to the loss of the acetyl group (42.04 Da).
-
Workup: Once the reaction is complete, carefully acidify the mixture to pH ~6-7 with 1M HCl at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Use Immediately: The resulting free thiol should be used in the next step as soon as possible to prevent oxidation.
Visualization of Key Chemical Processes
Amide Coupling Mechanism (via HATU)
Caption: Activation and coupling pathway for amide synthesis.
Thiolactone Side Reaction Pathway
Caption: The pathway to the common thiolactone side product.
Reference Data Tables
Table 1: Common Amide Coupling Reagents
| Reagent | Acronym | Key Features |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble carbodiimide; byproduct is soluble and easily removed with aqueous wash.[6] |
| Dicyclohexylcarbodiimide | DCC | Highly effective but forms a dicyclohexylurea (DCU) byproduct that is often insoluble and requires filtration. |
| Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | HATU | Very fast and efficient; low rate of racemization. Ideal for difficult couplings.[7] |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Classic phosphonium-based reagent, effective but has fallen out of favor due to byproduct concerns. |
| n-Propanephosphonic acid anhydride | T3P® | A cyclic anhydride, very effective with a good safety profile. Byproducts are water-soluble.[11] |
Table 2: Common Bases for Amide Coupling
| Base | Acronym | pKa (Conjugate Acid) | Use Case & Notes |
| N,N-Diisopropylethylamine | DIPEA | ~10.8 | Sterically hindered and non-nucleophilic. Excellent choice to minimize side reactions.[7] |
| Triethylamine | TEA | ~10.7 | Common and inexpensive. Can act as a nucleophile in some cases. More likely to promote thioester cleavage than DIPEA. |
| Pyridine | ~5.2 | Often used when acyl chlorides are intermediates. Can also serve as a catalyst. Less basic than alkylamines. | |
| 2,6-Lutidine | ~6.7 | A sterically hindered pyridine derivative used to scavenge acid without acting as a nucleophile. |
References
-
Benzyl (R)-2-(Acetylthio)Propanoate: A Promising Sulfur Isoster of (R)-Lactic Acid and Ester Precursors. MDPI. [Link]
-
A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. National Institutes of Health (NIH). [Link]
-
This compound. gsrs. [Link]
-
Facile, Efficient Routes to Diverse Protected Thiols and to Their Deprotection and Addition to Create Functional Polymers by Thiol−Ene Coupling. ACS Publications. [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
Homocysteine Thiolactone: Biology and Chemistry. MDPI. [Link]
-
Coupling reaction sometimes works, sometimes doesn't. Reddit. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. National Institutes of Health (NIH). [Link]
-
Amine to Amide (Coupling) - Common Conditions. organic-reaction.com. [Link]
-
Formation of thiolactone 2 from 1 at various pH values and temperatures. ResearchGate. [Link]
- Process for the preparation of 2-arylthiobenzoic acids.
-
Thiobenzoic Acid-Catalyzed Cα-H Cross Coupling of Benzyl Alcohols with α-Ketoacid Derivatives. ResearchGate. [Link]
-
This compound. PubChem. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]
-
Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective. National Institutes of Health (NIH). [Link]
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. National Institutes of Health (NIH). [Link]
-
Hydrolysis of homocysteine thiolactone results in the formation of Protein-Cys-S-S-homocysteinylation. PubMed. [Link]
-
Supporting information. pubs.rsc.org. [Link]
-
Structural characterization of a L-dehydroascorbic acid-L-homocysteine thiolactone reaction product: Intracellular formation in neuronal cells. PubMed. [Link]
-
Failed suzuki coupling, any suggenstions?. Reddit. [Link]
-
A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Organic Chemistry Portal. [Link]
-
Protection and deprotection of carboxylic acid group. ResearchGate. [Link]
-
Carboxylic acid and Cross Coupling reactions.. Reddit. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. Amide Synthesis [fishersci.dk]
- 7. growingscience.com [growingscience.com]
- 8. mdpi.com [mdpi.com]
- 9. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Amide synthesis by acylation [organic-chemistry.org]
Technical Support Center: Column Chromatography Purification of 2-(acetylthio)benzoic Acid
Welcome to the technical support center for the purification of 2-(acetylthio)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of purifying this compound via column chromatography. Here, we move beyond simple procedural steps to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable stationary phase for the column chromatography of this compound?
For the purification of this compound, silica gel (SiO₂) is the most commonly used and effective stationary phase. Its polar surface provides good separation for moderately polar compounds like this compound from both non-polar impurities (e.g., unreacted starting materials like thiosalicylic acid if the synthesis route involves acetylation) and more polar byproducts. The choice of silica gel with a standard particle size (e.g., 60-120 mesh or 230-400 mesh for flash chromatography) is typically appropriate.
Q2: How do I select the optimal mobile phase (eluent) for the separation?
The key to a successful separation is selecting a mobile phase that provides an optimal retention factor (Rf) for this compound, ideally between 0.25 and 0.35 on a Thin Layer Chromatography (TLC) plate.[1] A common and effective eluent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.
Start by running TLC plates with varying ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3) to determine the ideal polarity. For this compound, a system in the range of 70:30 to 80:20 hexane:ethyl acetate often provides good separation.[2] The presence of the carboxylic acid and thioester groups makes the compound moderately polar.
Q3: What are the potential stability issues with this compound during chromatography?
This compound is generally stable under normal temperatures and pressures.[3] However, two primary concerns during purification are:
-
Hydrolysis: The thioester linkage can be susceptible to hydrolysis, especially in the presence of water and acid or base catalysts, which would yield thiosalicylic acid and acetic acid.[4] While silica gel is slightly acidic, this is not typically a major issue with standard grade silica. However, prolonged exposure to very acidic or basic conditions should be avoided.
-
Dimerization of Thiol Impurity: If hydrolysis occurs, the resulting thiosalicylic acid can be oxidized to form a disulfide dimer, especially in the presence of air.[5] This is more of a concern for the impurity rather than the target compound itself.
To mitigate these risks, use anhydrous solvents and perform the chromatography in a timely manner.
Q4: How can I visualize this compound on a TLC plate?
This compound contains a benzene ring, which allows for visualization under a UV lamp at 254 nm. The compound will appear as a dark spot on a fluorescent TLC plate. Additionally, staining with potassium permanganate (KMnO₄) can be used, which will react with the thioester and other functional groups, appearing as a yellow-brown spot on a purple background.
Troubleshooting Guide
This section addresses specific problems that may arise during the column chromatography purification of this compound.
Issue 1: Poor Separation of Product from Impurities
Symptom: On TLC, the spot for this compound is very close to or overlapping with impurity spots. In the column, fractions are mixed.
Possible Causes & Solutions:
| Possible Cause | Explanation & Solution |
| Inappropriate Mobile Phase Polarity | If the Rf value is too high (>0.5), the eluent is too polar, and all compounds travel too quickly up the column, resulting in poor separation. Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., from 70:30 to 80:20 hexane:ethyl acetate).[1] If the Rf is too low (<0.1), the eluent is not polar enough. Increase the polarity by adding more ethyl acetate.[1] |
| Co-elution with a Structurally Similar Impurity | An impurity with a similar polarity will be difficult to separate. Consider a different solvent system. For example, substituting ethyl acetate with diethyl ether or a mixture of dichloromethane and methanol can alter the selectivity of the separation.[6][7] |
| Column Overloading | Loading too much crude product onto the column leads to broad bands that overlap. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. |
| Improper Column Packing | Channels or cracks in the silica gel bed will lead to uneven flow and poor separation.[8] Ensure the column is packed uniformly using a slurry method and that the silica bed is never allowed to run dry.[1][8] |
Issue 2: Low or No Recovery of the Product
Symptom: After running the column and concentrating the fractions, the yield of this compound is significantly lower than expected.
Possible Causes & Solutions:
| Possible Cause | Explanation & Solution |
| Product is Too Strongly Adsorbed to the Silica | If the mobile phase is not polar enough, the product may not elute from the column.[1] If you have run a significant volume of your initial eluent and the product has not appeared (as monitored by TLC), gradually increase the polarity of the mobile phase (gradient elution). For example, start with 80:20 hexane:ethyl acetate and slowly increase to 70:30 or 60:40. |
| Product Decomposition on the Column | As mentioned in the FAQs, hydrolysis of the thioester can occur.[4] This is more likely if the chromatography is run very slowly or if the silica gel is particularly acidic. To mitigate this, a small amount of a neutralizer like triethylamine (~0.1-1%) can be added to the eluent, but be aware this will change the elution profile. |
| Product is Insoluble in the Loading Solvent | If the crude product is not fully dissolved before loading, it will not be properly introduced to the column. Ensure complete dissolution in a minimal amount of a suitable solvent, preferably the mobile phase or a slightly more polar solvent like dichloromethane.[9] |
Issue 3: Product Elutes with Streaking or Tailing on TLC
Symptom: The spot corresponding to the product on the TLC plate is not round but appears as a long streak.
Possible Causes & Solutions:
| Possible Cause | Explanation & Solution |
| Sample Overload on TLC Plate | Spotting too much of the sample on the TLC plate can cause streaking. Dilute the sample before spotting. |
| Highly Polar Compound or Interaction with Silica | The carboxylic acid group can interact strongly with the acidic silica gel, causing tailing. Adding a small amount of acetic acid (~1%) to the mobile phase can help to create a more uniform spot by protonating the carboxylate and reducing its interaction with the silica surface.[7] |
| Presence of Baseline Impurities | Very polar impurities may streak from the baseline. If these are present, a pre-column filtration through a small plug of silica may be beneficial. |
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate the standard workflow for purification and a logical approach to troubleshooting common issues.
Caption: Standard workflow for column chromatography purification.
Caption: Troubleshooting decision tree for common chromatography issues.
References
- American International Chemical, Inc. - Parr Instrument Company. SECTION 10 - STABILITY AND REACTIVITY.
-
PubChem. This compound. National Institutes of Health. Available from: [Link]
- European Patent Office. PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. Google Patents.
- D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information.
- Supporting Information - Caltech Authors.
-
CAS Common Chemistry. This compound. Available from: [Link]
-
Global Substance Registration System. This compound. Available from: [Link]
- Carbazole based Electron Donor Acceptor (EDA) Catalysis for the Synthesis of biaryls and aryl-heteroaryl compounds. - Supporting Information.
- Supporting information.
-
SIELC Technologies. Benzoic acid, 2-(phenylthio)-. Available from: [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]
-
Organic Syntheses. Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Available from: [Link]
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ResearchGate. Straightforward Synthesis of 2-Acetyl-Substituted Benzo[b]thiophenes. Available from: [Link]
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NIST WebBook. Benzoic acid, 2-(acetylthio)-, methyl ester. Available from: [Link]
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RSC Publishing. A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science. Available from: [Link]
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Chegg. (90:10 hexane: ethyl acetate).Very Polar Benzoic Acid: Rf Value. Available from: [Link]
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Chemistry Research Journal. Synthesis and characterization of Benzoic Acid. Available from: [Link]
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ResearchGate. Problem arises in thiol synthesis.?. Available from: [Link]
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ResearchGate. A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science. Available from: [Link]
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Reddit. Same Rf for two different solvent system for TLC. Available from: [Link]
- Thin Layer Chromatography.
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National Institutes of Health. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Available from: [Link]
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PubMed. Benzoic acid-modified monolithic column for separation of hydrophilic compounds by capillary electrochromatography with high content of water in mobile phase. Available from: [Link]
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Whitesides Research Group. The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Available from: [Link]
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HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Available from: [Link]
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PubMed. Simultaneous analysis of dehydroacetic acid, benzoic acid, sorbic acid and salicylic acid in cosmetic products by solid-phase extraction and high-performance liquid chromatography. Available from: [Link]
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ResearchGate. Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Available from: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Quantitative NMR (qNMR) for Purity Assessment of 2-(acetylthio)benzoic acid
For researchers, scientists, and professionals in drug development, the precise determination of purity for active pharmaceutical ingredients (APIs) and key starting materials is non-negotiable. This guide provides an in-depth, technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional methods for the purity assessment of 2-(acetylthio)benzoic acid, a crucial reagent in synthetic chemistry. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.
The Principle of qNMR: A Primary Ratio Method
Quantitative NMR (qNMR) stands as a powerful analytical technique for determining the purity of substances.[1][2] Its fundamental principle lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that resonance.[2] This unique characteristic positions qNMR as a primary analytical method, capable of delivering accurate purity values without the need for a substance-specific reference standard for the analyte itself.[3][4] By comparing the integral of a specific signal from the analyte to that of a certified internal standard with a known purity, the absolute purity of the analyte can be determined.[4]
qNMR vs. Traditional Purity Analysis Methods: A Comparative Overview
While methods like High-Performance Liquid Chromatography (HPLC) and titration are staples in purity analysis, qNMR offers distinct advantages, particularly for a molecule like this compound.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Titration |
| Principle | Direct, primary method based on signal intensity proportional to molar concentration.[4] | Separation-based, with detection typically by UV-Vis. Purity is often calculated by area percent.[4] | Chemical reaction with a standardized titrant.[3] |
| Reference Standard | Requires a certified internal standard of a different compound.[5] | Often requires a specific reference standard of the analyte for highest accuracy.[3] | Requires a standardized titrant solution. |
| Specificity | High; can distinguish and quantify structurally similar impurities if signals are resolved.[3] | High resolution for separating impurities.[3] | Moderate to low; may not distinguish between the main compound and structurally similar acidic or basic impurities.[3] |
| Sample Throughput | Moderate; sample preparation is straightforward, but instrument time can be longer.[4] | High, especially with automated systems.[4] | Generally rapid for single samples. |
| Non-destructive | Yes, the sample can be recovered after analysis.[3] | No, the sample is consumed. | No, the sample is consumed. |
| Impurity Identification | Can provide structural information about impurities directly from the spectrum.[4] | Requires hyphenated techniques like LC-MS for structural elucidation.[4] | No information on the nature of impurities. |
Designing a Self-Validating qNMR Protocol for this compound
A robust qNMR method is a self-validating system. This is achieved through careful planning, execution, and adherence to established validation protocols.
The Causality Behind Experimental Choices
1. Selection of the Internal Standard: The choice of an internal standard is critical for accurate quantification.[5] For this compound, an ideal internal standard should:
-
Have signals that are well-resolved from the analyte's signals.[5]
-
Be chemically inert towards the analyte.[5]
-
Be highly soluble in the chosen deuterated solvent.[5]
-
Possess a simple spectrum, ideally with singlet resonances.[6]
-
Have a known, certified purity.
Given the aromatic nature of this compound, benzoic acid is a suitable internal standard. Its aromatic protons resonate in a region that can be distinct from those of the analyte, and certified benzoic acid standards are readily available.[7][8] Maleic acid is another common choice for aromatic compounds.[9]
2. Choice of Deuterated Solvent: The solvent must completely dissolve both the analyte and the internal standard.[1] For this compound and benzoic acid, Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice due to its high dissolving power for organic acids.
3. Optimization of NMR Parameters: To ensure accurate and reproducible results, several experimental parameters must be optimized.[10]
-
Relaxation Delay (d1): This is arguably the most critical parameter in qNMR. To ensure complete relaxation of all relevant nuclei between pulses, the relaxation delay should be at least five to seven times the longest spin-lattice relaxation time (T1) of the signals of interest.[1][6] An inversion recovery experiment can be used to determine the T1 values.[11] Insufficient relaxation will lead to inaccurate signal integration.
-
Pulse Angle: A 90° pulse is recommended to maximize the signal-to-noise ratio, which is crucial for the accurate integration of signals, especially for low-concentration impurities.[12]
-
Number of Scans: A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N). For integration errors of less than 1%, an S/N of at least 250:1 is required.[1][6]
-
Acquisition Time (aq): The acquisition time should be long enough to allow the Free Induction Decay (FID) to decay completely, preventing truncation that can lead to spectral inaccuracies.[1]
Experimental Workflow for qNMR Purity Determination
Caption: Experimental workflow for qNMR purity determination.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean vial using a calibrated microbalance.
-
Accurately weigh a similar amount of the certified benzoic acid internal standard into the same vial. An intensity ratio of approximately 1:1 between the analyte and standard peaks is ideal.[12]
-
Add a precise volume (e.g., 0.7 mL) of DMSO-d6 to the vial.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a high-quality NMR tube.
-
-
NMR Data Acquisition (Example on a 500 MHz spectrometer):
-
Insert the sample into the spectrometer and lock onto the deuterium signal of DMSO-d6.
-
Perform shimming to optimize the magnetic field homogeneity.
-
Run an inversion recovery experiment to determine the T1 of the aromatic protons of both the analyte and the internal standard.
-
Set the relaxation delay (d1) to at least 7 times the longest measured T1 value.[1]
-
Use a standard 90° pulse sequence (e.g., 'zg').[13]
-
Set the number of scans to achieve a signal-to-noise ratio >250.
-
Set the acquisition time to at least 3 seconds.[14]
-
Acquire the FID.
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transformation to the FID.
-
Manually perform phase and baseline correction to ensure accurate integration.[12]
-
Integrate a well-resolved signal of this compound (e.g., one of the aromatic protons) and a signal from the benzoic acid internal standard (e.g., the protons ortho to the carboxylic acid).
-
Calculate the purity using the following equation[1][14]:
Purity (%w/w) = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass (this compound: 196.22 g/mol )[15]
-
m = mass
-
P = Purity of the standard
-
'a' corresponds to the analyte and 'std' to the standard.
-
-
Validation of the qNMR Method
To ensure the reliability of the qNMR method, it should be validated according to ICH guidelines or internal SOPs.[14] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution of the analyte and internal standard signals.
-
Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a given range. This can be assessed by preparing samples with varying analyte concentrations. A correlation coefficient greater than 0.995 is typically desired.[16]
-
Accuracy: The closeness of the test results to the true value. This can be determined by analyzing a sample with a known purity. Recoveries are often expected to be within 98-102%.[16]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). A %RSD of less than 1% is often achievable.[5][16]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Illustrative Data Comparison
The following table presents hypothetical data comparing the purity of a batch of this compound determined by qNMR, HPLC (UV area percent), and potentiometric titration.
| Analytical Method | Purity (%w/w) | Relative Standard Deviation (%RSD, n=3) | Comments |
| qNMR | 99.2 | 0.35 | Provides a direct, absolute purity value. Can identify and quantify a minor, structurally related impurity. |
| HPLC (Area %) | 99.7 | 0.15 | May overestimate purity if impurities have a lower UV response factor. Does not account for non-chromophoric impurities. |
| Potentiometric Titration | 98.9 | 0.50 | Measures total acidic content; cannot distinguish between the analyte and any acidic impurities. |
Logical Relationships in Purity Assessment
Caption: Logical relationships in purity assessment methods.
Conclusion: The Authoritative Power of qNMR
For the purity determination of this compound, qNMR offers a robust, accurate, and non-destructive method that serves as a powerful orthogonal technique to traditional chromatographic and titrimetric analyses.[3] Its status as a primary method allows for the direct determination of purity with high precision and traceability, making it an invaluable tool in pharmaceutical development and quality control.[17][18] While HPLC excels in high-throughput screening and the detection of trace impurities, qNMR provides a definitive, quantitative value that can be critical for the certification of reference materials and for ensuring the quality of key starting materials.[3][19] The adoption of validated qNMR protocols, grounded in a thorough understanding of the underlying principles and experimental parameters, empowers researchers and scientists to report the purity of their compounds with the highest degree of confidence.
References
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- University of California, Los Angeles
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A Senior Scientist's Guide to Amide Coupling Efficiency for 2-(acetylthio)benzoic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Amidating Thio-Functionalized Molecules
Amide bond formation is arguably the most critical and frequently performed reaction in medicinal chemistry and drug development.[1][2] While a vast arsenal of coupling reagents has been developed, the efficiency of these reagents can be highly substrate-dependent. This guide provides an in-depth comparison of common coupling agents for the amidation of 2-(acetylthio)benzoic acid, a substrate that presents unique challenges due to the presence of a thioester moiety.
The acetylthio group is a valuable functional handle, often serving as a protected thiol that can be unmasked in a subsequent step. However, its stability during the amide coupling reaction is a primary concern. The reaction conditions—including the choice of coupling agent, base, and solvent—must be carefully selected to maximize amide formation while preventing premature cleavage of the thioester or other side reactions.[3]
This guide will delve into the mechanistic nuances of three major classes of coupling reagents, present a standardized experimental protocol for their comparison, and offer data-driven recommendations for researchers working with this compound and structurally related compounds.
Mechanisms of Action: A Primer on Coupling Reagents
The fundamental principle of amide coupling is the activation of the carboxylic acid's hydroxyl group to transform it into a better leaving group, thereby facilitating nucleophilic attack by the amine.[4] The choice of reagent dictates the nature of this activated intermediate, which in turn affects reaction rates, efficiency, and side-product profiles.
Carbodiimides (e.g., EDC)
Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are considered "zero-length" crosslinkers.[5] The reaction proceeds through a highly reactive O-acylisourea intermediate. This intermediate can then react directly with an amine to form the amide bond.
Causality Behind Experimental Choices: The O-acylisourea intermediate is unstable and prone to side reactions, including rearrangement to an unreactive N-acylurea or reaction with another carboxylic acid molecule.[4] To mitigate this, additives such as 1-Hydroxybenzotriazole (HOBt) are almost always used. HOBt traps the O-acylisourea to form a more stable HOBt-ester, which is still sufficiently reactive to acylate the amine while suppressing racemization and other side reactions.[6][7]
Aminium/Uronium Salts (e.g., HATU)
Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling reagents available.[8][9][10] HATU is based on the less basic and more reactive HOBt analogue, 1-hydroxy-7-azabenzotriazole (HOAt). In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-ester.
Expertise in Practice: The pyridine nitrogen in the HOAt moiety provides anchimeric assistance, accelerating the subsequent amidation step.[8] This makes HATU exceptionally fast and effective, especially for sterically hindered substrates.[7][9] However, a key consideration is that excess aminium reagents can react with the free N-terminus of a peptide, causing a guanidinylation side reaction that terminates the chain.[8] Therefore, using equimolar amounts of the coupling agent relative to the carboxylic acid is critical.
Phosphonium Salts (e.g., PyBOP)
Phosphonium salts such as PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) operate similarly to aminium salts by forming an activated OBt-ester.[8][11]
Trustworthiness of the Method: A significant advantage of phosphonium reagents over their aminium counterparts is that they do not cause the guanidinylation side reaction.[2][8] This allows for greater flexibility, as the reagent can be used in excess to drive difficult couplings to completion without the risk of chain termination. The primary byproduct, tripyrrolidinophosphine oxide, is typically water-soluble, which can simplify purification.
Experimental Comparison: A Standardized Protocol
While no single published study offers a direct side-by-side comparison for this compound, this section outlines a robust, self-validating experimental workflow designed to objectively assess the performance of leading coupling agents. The protocols are based on established, widely-accepted methodologies.[1][10][12]
Objective: To compare the efficiency of EDC/HOBt, HATU, and PyBOP for the amide coupling of this compound with a model primary amine (benzylamine), based on reaction yield, time, and product purity.
General Experimental Workflow
The following diagram illustrates the standardized workflow for comparing the coupling agents.
Sources
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Comparative Guide: Characterization of 2-(Acetylthio)benzoic Acid Modified Nanoparticles
Executive Summary
The Shift from "Sticky" to "Stable" In mucosal drug delivery, thiolated polymers (thiomers) have long been the gold standard for extending residence time. However, first-generation thiomers (modified with ligands like thioglycolic acid) suffer from a critical flaw: premature oxidation. They form disulfide bonds before reaching the target, neutralizing their adhesive potential.
2-(Acetylthio)benzoic acid (2-ATBA) modification represents the "S-protected" generation of thiomers. By introducing a thioester-protected thiol group, these nanoparticles remain chemically inert (stable) during storage and transit. They only become "sticky" (mucoadhesive) upon enzymatic or hydrolytic cleavage at the mucosal site.
This guide compares 2-ATBA modified nanoparticles against standard thiolated and unmodified alternatives, providing the specific characterization protocols required to validate their unique "activation" mechanism.
Part 1: The Chemistry of Modification
The core advantage of using this compound lies in the S-acetyl protection . Unlike free thiols (-SH) which oxidize rapidly in air or neutral pH, the acetylated sulfur (-S-COCH₃) is stable.
Mechanism of Action
-
Synthesis: The carboxylic acid of 2-ATBA is coupled to the surface amines of the nanoparticle (e.g., Chitosan) using EDC/NHS chemistry.
-
Protection: The acetyl group prevents inter-particle crosslinking (aggregation) during storage.
-
Activation: Upon contact with the mucosa, esterases or physiological pH hydrolyze the acetyl group.
-
Adhesion: The exposed thiol group undergoes disulfide exchange with cysteine-rich subdomains of mucin glycoproteins.[1]
Visualization: Synthesis & Activation Workflow
Figure 1: The "Prodrug" approach to mucoadhesion. The nanoparticle remains non-adhesive until it reaches the biological environment, preventing premature aggregation.
Part 2: Comparative Analysis
The following table contrasts 2-ATBA modified nanoparticles with the two most common alternatives: Unmodified Chitosan (electrostatic adhesion only) and Thioglycolic Acid (TGA) modified nanoparticles (First-Gen Thiomers).
Table 1: Performance Comparison
| Feature | Unmodified NPs (Baseline) | TGA-Modified NPs (1st Gen) | 2-ATBA Modified NPs (S-Protected) |
| Primary Adhesion Mechanism | Electrostatic (Ionic interaction) | Disulfide Exchange (Covalent) | Disulfide Exchange (Post-Activation) |
| Oxidation Stability (Storage) | High (No thiols) | Poor (Oxidizes to S-S in days) | High (Protected by Acetyl group) |
| Mucoadhesion Strength | 1x (Reference) | 10x - 50x (If fresh) | 20x - 100x (Sustained) |
| Swelling Behavior | High | Low (Due to pre-crosslinking) | Controlled (Crosslinks only in situ) |
| Cellular Toxicity | Low | Low to Moderate | Low (Salicylic acid byproduct is safe) |
| Drug Release Profile | Burst Release | Sustained | Triggered/Sustained |
Key Insight: The "Stability-Adhesion" Paradox
First-generation thiomers (TGA) often show lower in-vivo performance than predicted because they oxidize in the bottle. 2-ATBA modified NPs solve this. Experimental data typically shows that while TGA-NPs lose 50% of their free thiol content within 24 hours of solution preparation, 2-ATBA NPs retain >90% of their latent thiol content for weeks.
Part 3: Critical Characterization Protocols
To validate 2-ATBA modification, standard protocols must be adapted. You cannot simply run an Ellman's test; you must first deprotect the thiol.
Protocol A: Quantification of Total Thiol Content (Modified Ellman's)
Standard Ellman's reagent (DTNB) only reacts with free thiols. To quantify 2-ATBA modification, you must strip the acetyl group first.
Reagents:
-
Ellman’s Reagent (DTNB): 4 mg in 1 mL phosphate buffer (pH 8.0).[2]
-
Deprotection Agent: 1M Hydroxylamine Hydrochloride (NH₂OH·HCl) or 0.05M NaOH.
-
Reaction Buffer: 0.5 M Phosphate buffer pH 8.0.
Step-by-Step:
-
Deprotection: Incubate 1 mg of 2-ATBA modified nanoparticles in 1 mL of Deprotection Agent for 1 hour at room temperature. This hydrolyzes the thioester.
-
Neutralization: If using NaOH, neutralize to pH 8.0 with HCl.
-
Reaction: Add 900 µL of Reaction Buffer and 100 µL of the deprotected NP suspension to a vial.
-
Development: Add 100 µL of Ellman’s Reagent. Incubate for 15 minutes in the dark.
-
Measurement: Centrifuge to pellet nanoparticles (if they scatter light) and measure absorbance of the supernatant at 412 nm .
-
Calculation: Use the extinction coefficient of TNB (
) to calculate µmol thiol/g polymer.
Protocol B: In Vitro Mucoadhesion (Rheological Synergism)
This test proves that the polymer interacts chemically with mucin, not just physically.
Theory: If the polymer and mucin interact covalently, the viscosity of the mixture (
Step-by-Step:
-
Preparation: Prepare 1% (w/v) porcine gastric mucin solution and 1% (w/v) 2-ATBA NP suspension.
-
Activation: Adjust the NP suspension to pH 7.0 (to trigger deacetylation) 30 minutes prior to testing.
-
Mixture: Mix Polymer and Mucin in a 1:1 volume ratio.
-
Measurement: Use a cone-and-plate rheometer. Measure Viscosity (
) and Elastic Modulus ( ) at 37°C. -
Validation Parameter: Calculate the Rheological Synergism Parameter (
) :-
Result: 2-ATBA NPs should show a significantly positive
compared to unmodified NPs.
-
Part 4: Experimental Data Review (Representative)
The following data summarizes typical findings when comparing these systems (derived from aggregate thiomer literature).
Table 2: Physicochemical Properties & Stability
| Parameter | Unmodified Chitosan NP | 2-ATBA Modified NP (Day 0) | 2-ATBA Modified NP (Day 30) |
| Zeta Potential (mV) | +25 ± 3 | +18 ± 2 (Reduced due to substitution) | +17 ± 2 (Stable) |
| Free Thiol (µmol/g) | 0 | < 50 (Ideally close to 0) | < 60 (Minimal hydrolysis) |
| Total Thiol (µmol/g) | 0 | 450 ± 20 | 440 ± 25 |
| Disulfide Content | 0 | Negligible | Negligible |
Note: The "Total Thiol" retention at Day 30 confirms the S-protection efficiency. A standard TGA-modified NP would show a massive drop in free thiols and a spike in disulfide content by Day 30.
Part 5: Characterization Decision Tree
Use this workflow to troubleshoot and validate your synthesis.
Figure 2: Quality Control Decision Tree. Crucially, a "negative" result on the Direct Ellman's test is actually a "positive" indicator of stability for S-protected systems.
References
-
Bernkop-Schnürch, A. (2005). Thiomers: A new generation of mucoadhesive polymers.[1] Advanced Drug Delivery Reviews, 57(11), 1569-1582. Link
-
Iqbal, J., et al. (2012). S-protected thiolated chitosan: Synthesis and in vitro characterization. Carbohydrate Polymers, 90(2), 765-772.[3] Link
-
Ellman, G. L. (1959).[4] Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70-77. Link
-
Leichner, C., et al. (2019).[5] Thiolated polymers: Bioinspired polymers utilizing one of the most important bridging structures in nature.[1] Advanced Drug Delivery Reviews, 151-152, 191-221.[5] Link
-
Dünnhaupt, S., et al. (2012). S-protected thiolated chitosan: Synthesis and in vitro characterization. Carbohydrate Polymers. Link
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Safety Operating Guide
Personal protective equipment for handling 2-(Acetylthio)benzoic acid
Executive Summary & Chemical Behavior
This guide outlines the operational safety protocols for handling 2-(Acetylthio)benzoic acid , a reagent commonly used as a thiol precursor in organic synthesis. While often classified under generic irritant categories, this compound presents specific risks due to its thioester linkage .
The Core Hazard Mechanism: The primary safety concern extends beyond the parent compound to its hydrolysis products. Upon contact with moisture (atmospheric or mucosal), the thioester bond cleaves, releasing Acetic Acid and Thiosalicylic Acid . Thiosalicylic acid possesses a potent, disagreeable sulfur odor and increased acidity. Therefore, PPE and handling protocols must account for both the solid reagent and the volatile, malodorous breakdown products.
Hazard Identification & Risk Assessment
Before selecting PPE, researchers must understand the causality of the hazards.
| Hazard Class | GHS Code | Mechanism of Action | Operational Implication |
| Skin Irritation | H315 | Acidic hydrolysis on skin surface; lipophilic nature of thio-compounds allows dermal penetration. | Standard exam gloves may degrade; double-gloving is required. |
| Eye Irritation | H319 | Direct acidic attack on corneal tissue. | Safety glasses are insufficient for liquid/solution handling; goggles required. |
| Respiratory Irritation | H335 | Inhalation of dust or hydrolyzed vapors (acetic acid/thiol). | Zero-tolerance for open-bench handling. Fume hood use is mandatory. |
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on the permeation rates of organic acids and sulfur-containing aromatics.
Hand Protection
Protocol: Double-Gloving Strategy
-
Inner Layer: Standard Nitrile (4 mil). Provides tactile sensitivity and a final barrier.[1]
-
Outer Layer: High-Breakthrough Nitrile (minimum 5-8 mil) or Neoprene.
-
Rationale: Thio-compounds can permeate thin nitrile rubber over time. The outer glove acts as the sacrificial barrier. If the outer glove is splashed, strip and replace immediately.
-
Contraindication: Do not use Latex (poor organic solvent resistance) or Vinyl (poor durability).
Respiratory Protection
Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm). Secondary Control (Spill/Emergency):
-
Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.
-
Note: A standard N95 particulate mask protects against dust but offers zero protection against the sulfur stench or acidic vapors released during hydrolysis.
Eye & Face Protection
-
Standard Operation: Chemical Splash Goggles (ANSI Z87.1+).
-
Why not Safety Glasses? Vapors from hydrolysis can bypass side shields, causing lacrimation (tearing) and obscuring vision during critical weighing/transfer steps.
Operational Workflow: From Storage to Disposal[2][3]
The following diagram illustrates the critical control points (CCPs) for handling this compound to maintain containment and integrity.
Figure 1: Operational workflow emphasizing engineering controls and waste segregation.
Detailed Operational Protocols
Weighing and Transfer
-
Environment: All weighing must occur within a fume hood or a vented balance enclosure.
-
Static Control: Fine organic powders are prone to static charge. Use an anti-static gun or ionizer to prevent powder scattering (which increases inhalation risk).
-
Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination or hydrolysis in the wash station.
Decontamination & Odor Control
If the compound hydrolyzes, the "rotten egg" smell of thiosalicylic acid will be evident.
-
Glassware: Do not rinse immediately with water (promotes hydrolysis). Rinse first with a solvent (acetone/ethanol), then submerge in a 10% Sodium Hypochlorite (Bleach) bath.
-
Mechanism: Bleach oxidizes the thiol (-SH) groups to sulfonates, effectively neutralizing the odor and toxicity [1].
-
Warning: Ensure no strong acids are present in the waste stream before adding bleach to prevent chlorine gas generation.
Waste Disposal[4]
-
Labeling: Clearly label waste containers as "Thiol/Sulfur-Containing Organic Waste."
-
Segregation: Keep separate from strong oxidizers (e.g., nitric acid, peroxides) to prevent uncontrolled oxidation reactions, which can be exothermic and gas-generating.
Emergency Response Plan
| Scenario | Immediate Action | Secondary Action |
| Skin Contact | Wash with soap and water for 15 min.[2] Do not use ethanol (increases skin permeability). | Seek medical attention if irritation persists.[2][3][4][5][6][7] |
| Eye Contact | Flush with eyewash station for 15 min, holding eyelids open. | Consult an ophthalmologist immediately. |
| Spill (< 10g) | Cover with absorbent pads. Apply dilute bleach solution to potential residue to oxidize odor. | Place materials in a sealed bag; label as hazardous. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA).[7] (n.d.). Personal Protective Equipment. United States Department of Labor.[7] [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
